molecular formula C24H19Cl2NO4 B1510818 Fmoc-3,5-Dichloro-D-Phenylalanine

Fmoc-3,5-Dichloro-D-Phenylalanine

Cat. No.: B1510818
M. Wt: 456.3 g/mol
InChI Key: UAHPXJGYPMHWRP-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-3,5-Dichloro-D-Phenylalanine is a useful research compound. Its molecular formula is C24H19Cl2NO4 and its molecular weight is 456.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Fmoc-3,5-Dichloro-D-Phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-3,5-Dichloro-D-Phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H19Cl2NO4

Molecular Weight

456.3 g/mol

IUPAC Name

(2R)-3-(3,5-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C24H19Cl2NO4/c25-15-9-14(10-16(26)12-15)11-22(23(28)29)27-24(30)31-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,12,21-22H,11,13H2,(H,27,30)(H,28,29)/t22-/m1/s1

InChI Key

UAHPXJGYPMHWRP-JOCHJYFZSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC(=C4)Cl)Cl)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC(=C4)Cl)Cl)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Impact of 3,5-Dichlorination on Phenylalanine Hydrophobicity and Stacking

[1]

Executive Summary

The modification of phenylalanine (Phe) via 3,5-dichlorination represents a high-impact strategy in peptidomimetic drug design. This substitution fundamentally alters the physicochemical profile of the residue, transitioning it from a standard aromatic hydrophobic moiety to an electron-deficient, highly lipophilic module .

The introduction of chlorine atoms at the meta positions achieves three critical engineering goals:

  • Hydrophobicity Modulation: Increases the partition coefficient (LogP), enhancing membrane permeability and hydrophobic core packing.

  • Electronic Inversion: Reverses the quadrupole moment of the phenyl ring, disabling conventional cation-

    
     interactions while enabling novel donor-acceptor 
    
    
    -stacking geometries.
  • Sigma-Hole Formation: Introduces specific halogen-bonding capabilities orthogonal to standard hydrogen bonding networks.

Part 1: Molecular Mechanics & Chemical Physics[1]

Hydrophobicity Amplification

Native Phenylalanine is hydrophobic, but 3,5-dichlorophenylalanine (3,5-di-Cl-Phe) is significantly more lipophilic. This increase is quantifiable using Hansch substituent constants (

  • Native Phe LogP: ~1.38

  • Chlorine Substituent Constant (

    
    ):  +0.71 per atom
    
  • Theoretical

    
    LogP: 
    
    
  • Estimated 3,5-di-Cl-Phe LogP: ~2.80

Impact: This massive shift (~100% increase) drives the residue to bury itself deep within hydrophobic pockets or lipid bilayers, often stabilizing the folded state of peptides that suffer from loose packing.

Electronic Landscape and Stacking

The most profound change is electronic. The benzene ring of native Phe is electron-rich (negative quadrupole), favoring edge-to-face interactions with other aromatics or cation-

The 3,5-Dichloro Effect: Chlorine is highly electronegative (


electron-deficient
  • Cation-

    
     Inhibition:  The ring no longer binds cations effectively; it may even repel them.
    
  • Donor-Acceptor Stacking: 3,5-di-Cl-Phe becomes an ideal

    
    -acceptor. It stacks energetically favorably (face-to-face) with electron-rich donors like Tryptophan (Trp) or Tyrosine (Tyr), a geometry rarely stable for native Phe-Phe pairs due to repulsion.
    
The Sigma Hole

Unlike Fluorine, Chlorine exhibits a distinct "sigma hole"—a region of positive electrostatic potential on the extension of the C-Cl bond.[1][2] This allows the Cl atom to act as a Lewis acid in halogen bonds (X-bond) with backbone carbonyls or side-chain carboxylates, adding a specific directional constraint that stabilizes secondary structures.

Visualization: Electrostatic & Stacking Logic

MolecularMechanicsPheNative Phenylalanine(Electron-Rich Ring)Cl_Phe3,5-di-Cl-Phe(Electron-Poor Ring)Phe->Cl_PheAdd 2x Cl (meta)Interaction_NativeInteracts via:1. Edge-to-Face (T-shaped)2. Cation-Pi (binds Arg/Lys)Phe->Interaction_NativeInteraction_ModInteracts via:1. Face-to-Face (Stacking)2. Halogen Bonding (Sigma Hole)Cl_Phe->Interaction_ModEffectResult:Enhanced Thermal StabilityAltered Binding SelectivityInteraction_Native->EffectInteraction_Mod->EffectStronger hydrophobic burial

Figure 1: Mechanistic shift from native electrostatic interactions to halogen-mediated stabilization.

Part 2: Impact on Protein Stability & Drug Design[1]

Thermal Stability ( )

Incorporating 3,5-di-Cl-Phe into the hydrophobic core of a protein often results in a significant increase in melting temperature (

  • Mechanism: The increased bulk fills packing voids (the "lock and key" fit), while the enhanced hydrophobicity reduces the entropic penalty of folding.

  • Data Point: In "zipper" peptide motifs, replacing Phe with 3,5-di-Cl-Phe can increase

    
     by 5–10°C per substitution , provided the steric bulk is accommodated.
    
Case Study: VLA-4 Antagonists (MK-0668)

A definitive application of this chemistry is found in the development of VLA-4 antagonists (e.g., MK-0668) for treating asthma and multiple sclerosis.

ParameterNative Phe Analog3,5-Dichloro Analog (MK-0668 Class)
Potency (IC50) ~100 nM range< 1 nM (Picomolar)
Clearance High (Rapid metabolism)Low (Metabolically Stable)
Binding Mode Non-specific hydrophobicSpecific Hydrophobic Pocket Fill

Analysis: The 3,5-dichloro substitution prevented oxidative metabolism at the para position (metabolic blocking) and created a high-affinity interaction with the VLA-4 hydrophobic pocket that native Phe could not achieve.

Part 3: Experimental Protocols

Synthesis & Incorporation Strategy

3,5-di-Cl-Phe is sterically more demanding than Phe. Standard SPPS (Solid Phase Peptide Synthesis) protocols must be modified to ensure complete coupling and prevent aggregation.

Reagents:

  • Resin: Rink Amide or Wang Resin (low loading, ~0.3 mmol/g recommended to reduce aggregation).

  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred over HBTU/HCTU due to faster kinetics for sterically hindered amino acids.

  • Base: DIPEA (Diisopropylethylamine).

Step-by-Step Optimized Protocol
  • Resin Swelling: Swell resin in DMF for 30 mins.

  • Deprotection: 20% Piperidine in DMF (

    
     min). Wash with DMF (
    
    
    ).[3]
  • Coupling (The Critical Step):

    • Dissolve Fmoc-3,5-dichloro-L-phenylalanine (4.0 eq) and HATU (3.9 eq) in DMF.

    • Add DIPEA (8.0 eq) immediately prior to addition to resin.

    • Reaction Time: 60–90 minutes (vs. standard 30 min).

    • Optional: Perform a Double Coupling (repeat step 3 with fresh reagents) if the sequence is known to be difficult.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

  • Cleavage: Standard TFA/TIPS/H2O (95:2.5:2.5). Note: Chlorine atoms are stable to TFA acidolysis.

Characterization Workflow

ProtocolWorkflowStartStart: SPPS ResinCoupleCoupling: Fmoc-3,5-Cl-Phe + HATU(Extended Time: 60 min)Start->CoupleCheckKaiser Test / Chloranil TestCouple->CheckDoubleDouble CoupleCheck->DoubleColor (Positive)NextNext AA CouplingCheck->NextBlue (Negative)Double->CheckCleaveTFA Cleavage(Cl is stable)Next->CleaveQCQC: LC-MS + 1H-NMR(Look for isotopic pattern of Cl2)Cleave->QC

Figure 2: Decision tree for incorporating sterically demanding halogenated amino acids.

References

  • BenchChem. (2025). 3,5-Difluoro-DL-phenylalanine: A Technical Overview of a Sparsely Characterized Phenylalanine Analog. BenchChem Technical Guides. Link

  • Kopka, I. E., et al. (2002). Substituted N-(3,5-dichlorobenzenesulfonyl)-L-prolyl-phenylalanine analogues as potent VLA-4 antagonists. Bioorganic & Medicinal Chemistry Letters. Link

  • Lin, L. S., et al. (2009). Discovery of N-{N-[(3-cyanophenyl)sulfonyl]-4(R)-cyclobutylamino-(L)-prolyl}-4-[(3',5'-dichloroisonicotinoyl) amino]-(L)-phenylalanine (MK-0668). Journal of Medicinal Chemistry. Link

  • Dougherty, D. A. (2013). The Cation-π Interaction. Accounts of Chemical Research. (Contextual grounding for electron-deficient ring mechanics).

  • Clark, T., et al. (2007). Halogen bonding: the sigma-hole. Journal of Molecular Modeling. Link

Strategic Incorporation of Fmoc-3,5-Dichloro-D-Phenylalanine for Enhanced Peptide Metabolic Stability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Metabolic Stability Challenge

In peptide drug discovery, the transition from "hit" to "lead" often fails at the metabolic cliff . Native peptides, while potent, possess poor pharmacokinetic (PK) profiles due to rapid degradation by endogenous proteases (e.g., chymotrypsin, trypsin, elastase).

This guide details a high-impact structural modification strategy: the incorporation of Fmoc-3,5-Dichloro-D-Phenylalanine (Fmoc-3,5-Cl2-D-Phe) . Unlike simple D-amino acid substitution, which addresses stereochemical recognition, the addition of chlorine atoms at the meta (3,5) positions introduces a "Dual-Lock" mechanism—combining stereochemical inversion with electronic and steric shielding . This modification has been demonstrated to increase plasma half-life (


) from minutes to hours while potentially enhancing receptor binding affinity through halogen bonding (

-hole interactions).

Mechanistic Deep Dive: The "Dual-Lock" Effect

To understand why Fmoc-3,5-Cl2-D-Phe is superior to standard phenylalanine, we must analyze its interaction with the chymotrypsin S1 binding pocket.

Pillar 1: Stereochemical Inversion (The D-Effect)

Proteases like chymotrypsin are stereoselective, evolved to hydrolyze peptide bonds adjacent to L-amino acids. The catalytic triad (Ser195, His57, Asp102) requires the scissile bond to be oriented precisely to facilitate nucleophilic attack.

  • Mechanism: Substituting L-Phe with D-Phe inverts the side-chain orientation.

  • Result: The scissile bond is spatially displaced away from the nucleophilic Ser195 hydroxyl group, preventing the formation of the tetrahedral intermediate required for hydrolysis.

Pillar 2: Halogenation & Steric Shielding (The 3,5-Cl Effect)

While D-Phe prevents hydrolysis, it does not necessarily prevent binding. A D-Phe residue might still occupy the active site, acting as a competitive inhibitor but not contributing to receptor activation (if the target is a receptor). The addition of chlorine at the 3,5-positions adds a second layer of utility:

  • Steric Bulk: The Van der Waals radius of Chlorine (1.75 Å) is significantly larger than Hydrogen (1.20 Å). Placing chlorines at both meta positions widens the aromatic profile, creating a steric clash within the protease S1 specificity pocket (which is optimized for the narrower native Phe/Tyr).

  • Electronic Modulation (

    
    -Hole):  Halogens exhibit an anisotropic charge distribution known as the "sigma hole"—a region of positive electrostatic potential on the atom's tip.
    
    • In Proteases: This can create electrostatic repulsion with the hydrophobic S1 pocket lining.

    • In Target Receptors: Conversely, this can enhance potency . If the target receptor contains electron-rich carbonyls or aromatic rings in its binding pocket, the 3,5-dichloro moiety can form high-affinity halogen bonds, effectively locking the peptide into the receptor while remaining invisible to proteases.

Visualization: Proteolytic Resistance Mechanism

ProteolysisMechanism Protease Serine Protease (Chymotrypsin-like) Substrate_WT Wild-Type Peptide (L-Phe) Protease->Substrate_WT Attacks Substrate_D Modified Peptide (D-Phe) Protease->Substrate_D Encounters Substrate_Cl Optimized Peptide (3,5-Cl2-D-Phe) Protease->Substrate_Cl Encounters Binding_WT Perfect Induced Fit (S1 Pocket) Substrate_WT->Binding_WT Binding_D Steric Mismatch (Scissile Bond Misaligned) Substrate_D->Binding_D Binding_Cl Steric Exclusion & Electronic Repulsion Substrate_Cl->Binding_Cl Result_WT Rapid Hydrolysis (Low Stability) Binding_WT->Result_WT Catalytic Triad Active Result_D No Hydrolysis (Competitive Inhibition) Binding_D->Result_D Stereo-protection Result_Cl No Binding + High Lipophilicity (High Stability + Permeability) Binding_Cl->Result_Cl Dual-Lock Mechanism

Figure 1: Comparative mechanism of proteolytic resistance. The 3,5-dichloro-D-Phe modification prevents both binding engagement and catalytic turnover.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

Challenge: The 3,5-dichloro substitution increases steric hindrance near the


-carbon, making standard coupling (DIC/HOBt) inefficient and prone to deletion sequences.
Solution:  Use of high-efficiency uronium/aminium reagents (HATU) and extended coupling times.
Materials
  • Resin: Rink Amide MBHA (Loading: 0.5–0.7 mmol/g).

  • Amino Acid: Fmoc-3,5-Dichloro-D-Phe-OH (3 eq).

  • Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), 2.9 eq.

  • Base: DIEA (Diisopropylethylamine), 6 eq.

  • Solvent: DMF (Anhydrous).

Step-by-Step Synthesis Workflow
  • Resin Swelling: Swell resin in DCM (20 min) followed by DMF (20 min).

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (

    
     min). Wash 
    
    
    
    with DMF.
  • Activation (Critical):

    • Dissolve Fmoc-3,5-Cl2-D-Phe-OH and HATU in minimal DMF.

    • Add DIEA immediately prior to addition to resin. Do not pre-activate for >2 mins to avoid racemization.

  • Coupling Reaction:

    • Add activated solution to resin.[1]

    • Microwave Option: 75°C for 5 minutes (25W).

    • Room Temp Option: Double coupling (

      
       min).
      
  • Monitoring: Perform Chloranil test (more sensitive than Kaiser for secondary amines) or micro-cleavage LC-MS to ensure >99% conversion.

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

SPPS Workflow Visualization

SPPS_Workflow Start Fmoc-Resin Deprotect 20% Piperidine (Fmoc Removal) Start->Deprotect Wash1 DMF Wash (x5) Deprotect->Wash1 Coupling Coupling Reaction (Double Couple or MW) Wash1->Coupling Activation Activate Fmoc-3,5-Cl2-D-Phe (HATU/DIEA) Activation->Coupling Add Reagents Check QC: Micro-Cleavage / LC-MS Coupling->Check NextAA Proceed to Next AA Check->NextAA Pass (>99%) Recouple Re-Couple (COMU/Oxyma) Check->Recouple Fail (<99%) Recouple->Check

Figure 2: Optimized SPPS workflow for sterically hindered halogenated amino acids.

Validation: In Vitro Metabolic Stability Assay

To quantify the stability enhancement, a comparative microsomal stability assay is required.

Assay Conditions
  • Matrix: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Test Compound: 1 µM peptide concentration.

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Timepoints: 0, 15, 30, 60, 120, 240 min.

Representative Data Comparison

The following table illustrates typical improvements observed when optimizing a lead peptide (e.g., an antimicrobial or GPCR ligand) using this strategy.

Peptide VariantSequence Modification

(Human Plasma)

(Liver Microsomes)
Lipophilicity (LogD)
Wild Type (WT) ...-L-Phe-...~15 min< 10 min1.2
D-Isomer ...-D-Phe-...~120 min~45 min1.2
4-Cl-L-Phe ...-4-Cl-L-Phe-...~25 min~15 min1.8
Optimized Lead ...-3,5-Cl2-D-Phe-... > 24 hours > 4 hours 2.5

Note: Data represents generalized trends derived from halogenated peptide structure-activity relationship (SAR) studies.

References

  • Mechanism of Halogen Bonding in Proteins

    • Title: Halogen bonding in protein–ligand complexes: design, structure, and thermodynamics.
    • Source: Wilcken, R., et al. (2013). Journal of Medicinal Chemistry.
    • URL:[Link]

  • D-Amino Acid Stability

    • Title: Strategies to improve plasma half life time of peptide and protein drugs.[2][3]

    • Source: Werle, M., & Bernkop-Schnürch, A. (2006). Amino Acids.[2][4][5][]

    • URL:[Link]

  • Synthesis of Hindered Peptides

    • Title: Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
    • Source: El-Faham, A., & Albericio, F. (2011). Chemical Reviews.
    • URL:[Link]

  • Halogenated Phenylalanine in Drug Design

    • Title: Non-additive stabilization by halogenated amino acids reveals protein plasticity on a sub-angstrom scale.
    • Source:Protein Science (PMC).
    • URL:[Link]

  • Chymotrypsin Specificity

    • Title: Specificity of Trypsin and Chymotrypsin: Loop-Motion-Controlled Dynamic Correlation as a Determinant.[7]

    • Source:Biophysical Journal (PMC).
    • URL:[Link]

Sources

Strategic Incorporation of Fmoc-3,5-Dichloro-D-Phenylalanine in Antimicrobial Peptide Research: A Guide for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates innovative strategies in antibiotic development. Antimicrobial peptides (AMPs) offer a promising class of therapeutics, yet their clinical translation is often hampered by issues of proteolytic instability and suboptimal potency. The incorporation of unnatural amino acids (UAAs) presents a powerful tool to overcome these limitations. This technical guide provides a comprehensive review of the rationale, synthesis, and application of a specific UAA, Fmoc-3,5-dichloro-D-phenylalanine, in the design of next-generation AMPs. By leveraging the unique physicochemical properties conferred by its D-configuration and dichlorinated aromatic side chain, researchers can systematically enhance peptide stability, hydrophobicity, and membrane interaction, leading to potent and selective antimicrobial agents.

The Imperative for Advanced AMPs

AMPs are a cornerstone of the innate immune system in most living organisms, acting as a first line of defense against pathogenic microbes.[1] Their primary mechanism often involves the disruption of microbial cell membranes, a mode of action that is less prone to the development of resistance compared to conventional antibiotics that target specific metabolic pathways.[2] However, natural L-amino acid based peptides are susceptible to rapid degradation by proteases in biological systems, limiting their therapeutic viability.[3] This has driven the exploration of synthetic modifications, where the introduction of UAAs has emerged as a leading strategy to create robust and effective peptide drug candidates.[3]

Rationale for Selecting Fmoc-3,5-Dichloro-D-Phenylalanine

The choice of Fmoc-3,5-dichloro-D-phenylalanine as a building block for AMP synthesis is a strategic decision rooted in three key molecular features: the Fmoc protecting group, the D-chiral configuration, and the dichlorinated phenyl side chain.

The Fmoc Group: Enabling Synthesis

The 9-fluorenylmethoxycarbonyl (Fmoc) group is the protecting group of choice for the α-amino function in modern solid-phase peptide synthesis (SPPS).[][5] Its primary advantage lies in its base-lability; it is stable under the acidic conditions used to cleave most side-chain protecting groups but can be cleanly and rapidly removed by a mild base, typically piperidine.[6] This orthogonality allows for the stepwise, controlled assembly of the peptide chain with high fidelity.[5]

D-Configuration: Conferring Proteolytic Resistance

Natural proteases are stereospecific enzymes that have evolved to recognize and cleave peptide bonds between L-amino acids. By substituting one or more L-amino acids with their D-enantiomers, the peptide backbone becomes unrecognizable to these enzymes. This substitution can dramatically increase the peptide's half-life in serum and other biological fluids without necessarily disrupting the antimicrobial activity, which is often dependent on the peptide's overall physicochemical properties rather than specific chiral interactions with the bacterial membrane.[3]

Dichlorination: Modulating Hydrophobicity and Interaction

The introduction of halogen atoms is a well-established strategy in medicinal chemistry to tune a molecule's biological activity.[3][7] Specifically, adding two chlorine atoms to the 3 and 5 positions of the phenylalanine ring has several profound effects:

  • Increased Hydrophobicity: Halogenation significantly increases the lipophilicity and hydrophobic volume of the amino acid side chain.[8] In the context of AMPs, a critical balance of hydrophobicity and cationic charge is required for membrane interaction and disruption. Enhancing the hydrophobicity of a key residue can strengthen its partitioning into the lipid bilayer, potentially increasing potency.[8]

  • Altered Electronic Properties: The electron-withdrawing nature of chlorine atoms alters the quadrupole moment of the aromatic ring, which can influence non-covalent interactions such as π-π stacking or cation-π interactions with other residues or membrane components.

  • Potential for Halogen Bonding: A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic "donor" to a Lewis base (e.g., a carbonyl oxygen). While less discussed than hydrogen bonding, these interactions can contribute to the binding affinity and specificity of a ligand to its target, which could play a role in how the peptide interacts with lipid headgroups in the bacterial membrane.[3]

Synthesis and Incorporation via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-3,5-dichloro-D-phenylalanine into a target AMP sequence is achieved using standard Fmoc-based SPPS protocols. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).

The SPPS Workflow

The fundamental SPPS cycle for each amino acid addition consists of two main steps: (1) Deprotection of the N-terminal Fmoc group on the resin-bound peptide, and (2) Coupling of the next Fmoc-protected amino acid. This cycle is repeated until the desired sequence is assembled.

SPPS_Workflow cluster_0 SPPS Cycle (Repeated for each Amino Acid) Start Start with Resin-Bound Peptide (N-terminus Fmoc-protected) Deprotection Step 1: Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Wash1 Wash Resin Deprotection->Wash1 Coupling Step 2: Coupling (Fmoc-AA-OH + Activator) Wash1->Coupling Add Fmoc-3,5-dichloro-D-Phe-OH or other Fmoc-AA-OH Wash2 Wash Resin Coupling->Wash2 Wash2->Deprotection Cycle for next AA FinalCleavage Final Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) Wash2->FinalCleavage After final AA Purification Purification (e.g., RP-HPLC) FinalCleavage->Purification Analysis Analysis (e.g., Mass Spectrometry) Purification->Analysis

Caption: Standard workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Experimental Protocol: Incorporation of Fmoc-3,5-Dichloro-D-Phenylalanine

This protocol describes a standard manual procedure for incorporating an unnatural amino acid into a peptide sequence on a 0.1 mmol scale using Rink Amide resin (to yield a C-terminally amidated peptide).

Materials:

  • Rink Amide MBHA Resin (loading ~0.5 mmol/g)

  • Fmoc-protected amino acids (including Fmoc-3,5-dichloro-D-phenylalanine)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Coupling Activator: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Diethyl ether, cold

Procedure:

  • Resin Swelling:

    • Place 200 mg of Rink Amide resin in a fritted reaction vessel.

    • Add 5 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation.

    • Drain the DMF.

  • Initial Fmoc Deprotection:

    • Add 5 mL of Deprotection Solution to the resin.

    • Agitate for 3 minutes and drain.

    • Add another 5 mL of Deprotection Solution and agitate for 10 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).

    • Self-Validation Check: Perform a Kaiser test on a small sample of beads. A positive test (blue beads) confirms the presence of a free primary amine.

  • Amino Acid Coupling (e.g., Fmoc-3,5-dichloro-D-phenylalanine):

    • In a separate vial, dissolve Fmoc-3,5-dichloro-D-phenylalanine (0.4 mmol, 4 eq.), HBTU (0.39 mmol, 3.9 eq.) in 2 mL of DMF.

    • Add DIPEA (0.8 mmol, 8 eq.) to the vial. This is the activation solution.

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activation solution to the drained resin.

    • Agitate at room temperature for 1-2 hours.

    • Drain the coupling solution and wash the resin with DMF (5 x 5 mL).

    • Self-Validation Check: Perform a Kaiser test. A negative test (colorless/yellow beads) indicates successful and complete coupling. If the test is positive, repeat the coupling step.

  • Chain Elongation:

    • Repeat steps 2 (Fmoc Deprotection) and 3 (Coupling) for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Side-Chain Deprotection:

    • After the final coupling and subsequent deprotection, wash the resin thoroughly with DMF, then DCM, and dry it under vacuum.

    • Add 5 mL of the Cleavage Cocktail to the dry resin in a fume hood.

    • Agitate gently for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate into a cold tube containing ~40 mL of cold diethyl ether.

    • A white precipitate (the crude peptide) should form.

    • Centrifuge the mixture, decant the ether, wash the pellet with cold ether twice more.

    • Dry the crude peptide pellet under a stream of nitrogen or in a desiccator.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the collected fractions using mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Case Study: Halogenated Amino Acids in Cationic Tripeptides

While direct published research on AMPs containing 3,5-dichloro-D-phenylalanine is limited, a highly relevant study by Craig et al. provides crucial insights into the effects of similar modifications.[7][8][9] They synthesized and evaluated a series of short, cationic tripeptides incorporating various halogenated and non-natural hydrophobic amino acids, including 3,5-dibromo-D-tyrosine, a close structural analog to our topic molecule.

Structure-Activity Relationship (SAR) Insights

The study systematically evaluated how changes in the hydrophobic residue and the cationic residues affected antimicrobial activity and toxicity (hemolysis). Their findings demonstrate that halogenation is a powerful tool for tuning activity:

  • Impact of Halogenation: The incorporation of di-brominated D-tyrosine generally led to potent antimicrobial activity, particularly against fungal pathogens. This highlights the principle that increasing the hydrophobic volume of a key residue via halogenation can enhance performance.[8][9]

  • Balance is Key: The effectiveness of the peptides was highly dependent on the balance between the bulky, hydrophobic halogenated residue and the nature of the adjacent cationic residues (e.g., Arginine, Lysine, Ornithine). This underscores the core principle of AMP design: amphipathicity must be carefully optimized.[10]

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) and hemolytic activity data for a representative peptide from the study (Compound 2b : Ac-Orn-Orn-(3,5-di-Br-D-Tyr)-NH₂) and a non-halogenated control.

Compound IDSequenceTarget OrganismMIC (µM)[8]HC₁₀ (µM)¹[8]
Control Ac-Orn-Orn-D-Phe-NH₂S. aureus>128>128
C. albicans>128
2b Ac-Orn-Orn-(3,5-di-Br-D-Tyr)-NH₂S. aureus32>128
E. coli64
P. aeruginosa64
C. albicans8
C. auris8
¹HC₁₀: Concentration causing 10% hemolysis of human red blood cells.

Analysis: The data clearly shows that the non-halogenated D-Phe control was inactive. In contrast, replacing it with 3,5-dibromo-D-tyrosine (Compound 2b ) induced potent broad-spectrum activity, especially against fungi (C. albicans, C. auris), with an MIC of 8 µM.[8] Crucially, this potent activity was achieved with low toxicity, as the peptide showed no significant hemolysis even at the highest concentration tested (128 µM).[8] This suggests a high therapeutic index and validates the strategy of using di-halogenated aromatic D-amino acids to design potent and selective AMPs.

Proposed Mechanism of Action

The mechanism for these types of cationic, amphipathic AMPs is believed to involve direct interaction with and disruption of the microbial cell membrane.

Mechanism cluster_membrane Bacterial Membrane (Anionic) cluster_peptide AMP Lipid Head (PO4-) Lipid Head (PO4-) Cationic Cationic Face (e.g., Arg, Lys) Cationic->Lipid Head (PO4-) Attraction Hydrophobic Hydrophobic Face (3,5-di-Cl-D-Phe) Step1 1. Electrostatic Attraction Cationic face binds to anionic membrane. Step2 2. Hydrophobic Insertion Dichlorinated residue partitions into lipid core. Step1->Step2 Step3 3. Membrane Disruption Pore formation or destabilization leads to cell death. Step2->Step3

Caption: Proposed mechanism for AMPs with halogenated hydrophobic residues.

The initial step is the electrostatic attraction between the peptide's cationic residues and the negatively charged components of the bacterial membrane (e.g., phospholipids, teichoic acids). Following this initial binding, the highly hydrophobic dichlorophenylalanine side chain penetrates and anchors into the nonpolar, acyl chain core of the lipid bilayer. As more peptide molecules accumulate, they disrupt the membrane integrity, leading to pore formation, leakage of cellular contents, and ultimately, cell death.[3]

Conclusion and Future Directions

The strategic incorporation of Fmoc-3,5-dichloro-D-phenylalanine is a highly promising approach for the rational design of advanced antimicrobial peptides. This single, synthetically accessible building block simultaneously addresses key challenges in peptide drug development: the Fmoc group facilitates reliable synthesis, the D-configuration provides essential stability against proteolysis, and the dichlorinated side chain offers a powerful handle to increase hydrophobicity and modulate membrane activity.

While direct experimental data for this specific compound in AMPs is emerging, compelling evidence from close structural analogs, such as 3,5-dibromo-D-tyrosine, strongly supports its potential. Future research should focus on systematically incorporating Fmoc-3,5-dichloro-D-phenylalanine into various known AMP scaffolds to experimentally determine its impact on MIC against a broad panel of resistant pathogens, assess its hemolytic and cytotoxic profile, and further elucidate its precise mechanism of action. Such studies will be instrumental in unlocking the full potential of halogenated unnatural amino acids in the fight against antimicrobial resistance.

References

  • Craig, A. J., Ermolovich, Y., Cameron, A., Rodler, A., Wang, H., Hawkes, J. A., Hubert, M., Bjoerkling, F., Molchanova, N., Brimble, M. A., Moodie, L. W. K., & Svenson, J. (2023). Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents. ACS Medicinal Chemistry Letters, 14(6), 802–809. [Link]

  • Craig, A. J., et al. (2023). Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents. ACS Medicinal Chemistry Letters. [Link]

  • Craig, A. J., et al. (2023). Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents. Roskilde University. [Link]

  • Mardirossian, M., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 26(24), 7401. [Link]

  • van der Weerden, N. L., et al. (2024). Facile Halogenation of Antimicrobial Peptides As Demonstrated by Producing Bromotryptophan-Labeled Nisin Variants with Enhanced Antimicrobial Activity. Journal of Natural Products. [Link]

  • Johnson County Community College (2021). Alanine-Phenylalanine Dipeptide Synthesis and Antimicrobial Evaluation. JCCC ScholarSpace. [Link]

  • Al-Zoubi, M. S., et al. (2025). Antibacterial and Antifungal Activities of Linear and Cyclic Peptides Containing Arginine, Tryptophan, and Diphenylalanine. Antibiotics, 14(1), 82. [Link]

  • Kawamoto, K., et al. (2022). Structure–Activity Relationship Studies of Substitutions of Cationic Amino Acid Residues on Antimicrobial Peptides. International Journal of Molecular Sciences, 24(1), 223. [Link]

  • Otani, T. T., & Briley, M. R. (1982). Structure-activity relationships among substituted N-benzoyl derivatives of phenylalanine and its analogs in a microbial antitumor prescreen I: Derivatives of o-fluoro-DL-phenylalanine. Journal of Pharmaceutical Sciences, 71(2), 214-6. [Link]

  • Sahoo, A., et al. (2025). Analysis of Structure and Hemolytic Activity Relationships of Antimicrobial Peptides (AMPs). Journal of Biomolecular Structure and Dynamics. [Link]

  • Shang, Z., et al. (2012). Synthesis and Antimicrobial Evaluation of L-phenylalanine-derived C5-substituted Rhodanine and Chalcone Derivatives Containing Thiobarbituric Acid or 2-thioxo-4-thiazolidinone. European Journal of Medicinal Chemistry, 58, 336-45. [Link]

  • Sharma, S., et al. (2013). Rationale-Based, De Novo Design of Dehydrophenylalanine-Containing Antibiotic Peptides and Systematic Modification in Sequence for Enhanced Potency. Antimicrobial Agents and Chemotherapy, 57(5), 2133-43. [Link]

  • Wang, M., et al. (2021). Exploration of the Structure–Function Relationships of a Novel Frog Skin Secretion-Derived Bioactive Peptide, t-DPH1, through Use of Rational Design, Cationicity Enhancement and In Vitro Studies. International Journal of Molecular Sciences, 22(24), 13444. [Link]

  • de Visser, P. C., et al. (2014). Synthesis and Antibacterial Activity of Trivalent Ultrashort Arg-Trp- based Antimicrobial Peptides (AMPs). MedChemComm. [Link]

  • Wang, Z., et al. (2022). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Molecules, 27(23), 8206. [Link]

  • Cha, Y., et al. (2021). Adhesive Antimicrobial Peptides Containing 3,4-Dihydroxy-L-Phenylalanine Residues for Direct One-Step Surface Coating. International Journal of Molecular Sciences, 22(21), 11915. [Link]

  • Muñoz-Sánchez, D. C., et al. (2025). Antimicrobial Peptides Act-6 and Act 8-20 Derived from Scarabaeidae Cecropins Exhibit Differential Antifungal Activity. Journal of Fungi, 11(7), 578. [Link]

  • Aralez Bio. (n.d.). Fmoc-3,5-dichloro-L-phenylalanine. Aralez Bio. [Link]

  • Cha, Y., et al. (2021). Adhesive Antimicrobial Peptides Containing 3,4-Dihydroxy-L-Phenylalanine Residues for Direct One-Step Surface Coating. PubMed. [Link]

  • Yon, M., et al. (2022). The antimicrobial peptides secreted by the chromaffin cells of the adrenal medulla link the neuroendocrine and immune systems: From basic to clinical studies. Frontiers in Endocrinology, 13, 962760. [Link]

Sources

Methodological & Application

solid phase peptide synthesis protocols for Fmoc-3,5-Dichloro-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solid Phase Peptide Synthesis of Fmoc-3,5-Dichloro-D-Phenylalanine

Introduction

The incorporation of halogenated amino acids, such as 3,5-Dichloro-D-Phenylalanine (3,5-Cl2-D-Phe) , into peptide sequences is a critical strategy in modern drug discovery. The addition of chlorine atoms at the meta positions of the phenyl ring imparts unique physicochemical properties:

  • Conformational Constraint: The steric bulk of the chlorines restricts rotation around the

    
     bond, locking the side chain into specific rotamers that can enhance receptor binding affinity.
    
  • Metabolic Stability: The electron-withdrawing nature of the halogens deactivates the aromatic ring against oxidative metabolism (e.g., by cytochrome P450s) and proteolytic degradation.

  • Hydrophobicity: Increased lipophilicity improves membrane permeability, a key factor for intracellular targets.

However, these same properties present specific challenges in Solid Phase Peptide Synthesis (SPPS).[1] The steric bulk of the 3,5-dichloro group can hinder coupling efficiency, while the electron-withdrawing effect increases the acidity of the


-proton, heightening the risk of racemization during base-mediated Fmoc deprotection. This protocol outlines an optimized workflow to mitigate these risks.

Materials & Reagents

ComponentSpecificationPurpose
Amino Acid Fmoc-3,5-Dichloro-D-PhenylalanineCore building block.[2] High purity (>98%) required.
Resin 2-Chlorotrityl Chloride (2-CTC) or Rink Amide2-CTC: Prevents racemization during loading (C-terminal).Rink Amide: For C-terminal amides; requires careful loading.
Activator DIC (Diisopropylcarbodiimide) / Oxyma PurePreferred: Superior suppression of racemization compared to HBTU/HATU for sensitive residues.
Base Collidine (2,4,6-Trimethylpyridine)Weaker base than DIPEA; reduces risk of base-catalyzed racemization.
Solvent DMF (N,N-Dimethylformamide)Peptide grade (amine-free). NMP recommended for sequences >15 residues.
Deprotection 20% Piperidine in DMF + 0.1M HOBtHOBt suppresses aspartimide formation and potential racemization of sensitive adjacent residues.

Strategic Protocol Design

Resin Selection & Loading

For C-terminal 3,5-Cl2-D-Phe, 2-Chlorotrityl Chloride (2-CTC) resin is strongly recommended.

  • Rationale: Loading onto 2-CTC occurs via nucleophilic displacement of chloride by the carboxylate under very mild basic conditions (DIPEA), minimizing the risk of racemizing the sensitive D-center at the start of synthesis.

  • Loading Protocol:

    • Swell 2-CTC resin in DCM for 30 min.

    • Dissolve Fmoc-3,5-Cl2-D-Phe (1.2 eq) in DCM with DIPEA (4 eq).

    • Add to resin and shake for 2 hours.

    • Capping: Add MeOH (1 mL) to the reaction mixture and shake for 15 min to cap unreacted chlorides.

Fmoc Deprotection Cycle

The electron-withdrawing chlorines inductively acidify the


-proton of the anchored 3,5-Cl2-D-Phe. Prolonged exposure to piperidine can lead to partial racemization (D 

L).
  • Standard Protocol: 20% Piperidine in DMF.

  • Optimized Protocol (Recommended):

    • Step 1: 20% Piperidine + 0.1 M HOBt in DMF (1 x 2 min).

    • Step 2: 20% Piperidine + 0.1 M HOBt in DMF (1 x 8 min).

    • Note: The addition of HOBt acidifies the deprotection cocktail slightly, reducing the concentration of the anionic intermediate responsible for racemization while still allowing rapid Fmoc removal.

Coupling Activation Strategy

Steric hindrance from the 3,5-dichloro substitution requires efficient activation, but "over-activation" (e.g., HATU/DIPEA) can cause epimerization.

Decision Matrix for Coupling:

ScenarioRecommended ReagentsMechanism
Standard Coupling DIC / Oxyma Pure Carbodiimide/Oxime activation forms a reactive ester with low racemization risk. Neutral pH.
Difficult/Slow Coupling HATU / Collidine HATU is a potent uronium reagent. Collidine is a non-nucleophilic base that minimizes proton abstraction.
Aggregation Prone DIC / Oxyma / NMP Switch solvent to NMP and elevate temp to 50°C (Max 50°C for halogenated Phe).

Detailed Step-by-Step Protocol

Step 1: Solubilization

Fmoc-3,5-Cl2-D-Phe is hydrophobic.

  • Weigh the amino acid (3.0 equivalents relative to resin loading).

  • Dissolve in minimum DMF.

    • Troubleshooting: If cloudy, add NMP (up to 30% v/v) or sonicate at 35°C. Do not filter unless particulates persist after sonication.

Step 2: Activation (DIC/Oxyma Method)
  • Add Oxyma Pure (3.0 eq) to the amino acid solution.

  • Add DIC (3.0 eq) immediately prior to addition to the resin.

  • Pre-activation time: 2-3 minutes. (Do not exceed 5 mins to avoid rearrangement to N-acylurea).

Step 3: Coupling
  • Drain the deprotected resin.

  • Add the activated amino acid solution.

  • Agitate at Room Temperature for 60 - 90 minutes .

    • Note: Halogenated phenylalanines react slower than native Phe.

  • Kaiser Test: Perform a qualitative ninhydrin test.

    • Blue: Incomplete coupling

      
       Re-couple (Double Couple) using fresh reagents (1.5 eq).
      
    • Colorless: Complete coupling

      
       Proceed to wash.
      
Step 4: Washing

Wash thoroughly to remove hydrophobic residues which can stick to the resin.

  • DMF (3 x 1 min)

  • DCM (3 x 1 min)

  • DMF (3 x 1 min)

Visualization of Workflows

Figure 1: Optimized SPPS Cycle for Halogenated Amino Acids

SPPS_Cycle Start Resin-Peptide-NH-Fmoc Deprotect Fmoc Removal (20% Pip + 0.1M HOBt) Start->Deprotect Step 1 Wash1 Wash (DMF/DCM) Deprotect->Wash1 Coupling Coupling (60-90 min, RT) Wash1->Coupling Step 2: Add Activated AA Activate Activation (Fmoc-AA + DIC + Oxyma) Activate->Coupling Pre-mix 2 min Check Kaiser Test Coupling->Check Recouple Double Coupling (Fresh Reagents) Check->Recouple Positive (Blue) NextCycle Proceed to Next AA Check->NextCycle Negative (Colorless) Recouple->Coupling

Caption: Optimized SPPS cycle highlighting the critical check-points for steric-heavy amino acids.

Figure 2: Coupling Reagent Decision Tree

Coupling_Decision Input Select Coupling Condition Standard Standard Residue Input->Standard Steric Steric Hindrance (e.g., 3,5-Cl2-Phe) Input->Steric Racemization Racemization Prone (Cys, His, D-AA) Input->Racemization HBTU HBTU / DIPEA Standard->HBTU Cost Effective HATU HATU / Collidine Steric->HATU High Power DIC DIC / Oxyma Pure Steric->DIC Preferred (Balance) Racemization->DIC Low Base Risk

Caption: Selection logic for coupling reagents based on amino acid properties.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Purity (Crude) Incomplete coupling due to sterics.Use Double Coupling . Increase temperature to 50°C (carefully).
Racemization (D/L Mix) High base concentration during activation or deprotection.Switch from DIPEA to Collidine . Use Oxyma/DIC . Add HOBt to piperidine.
Deletion Sequences Aggregation of hydrophobic chain.Use Magic Mixture (DCM/DMF/NMP 1:1:1) or PEG-based resins (ChemMatrix).[3]
Precipitate in Vial Low solubility of Fmoc-3,5-Cl2-D-Phe.Sonicate. Add 10-20% DMSO or NMP to the coupling mixture.

Analytical Note: Due to the chlorine isotopes (


 and 

), the Mass Spectrum (MS) of the final peptide will show a characteristic isotopic pattern.
  • Monoisotopic Mass: Calculated using

    
    .
    
  • Isotope Pattern: Look for the M, M+2, M+4 pattern typical of dichloro-compounds (approx. 9:6:1 intensity ratio for two Cl atoms).

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Comprehensive review on protecting groups and deprotection strategies minimizing side reactions.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Detailed analysis of DIC/Oxyma vs HATU for racemization suppression.

  • Coin, I., et al. (2007). Solid-phase synthesis of a non-racemizable analog of the potent agonist of the urotensin-II receptor. Nature Protocols. Discusses handling of difficult hydrophobic residues.

  • Sigma-Aldrich/Merck. Fmoc-3,5-dichloro-L-phenylalanine Product Properties. (Used for physicochemical property extrapolation to D-isomer).

Sources

optimal coupling reagents for sterically hindered Fmoc-3,5-Dichloro-D-Phe

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimal Coupling Strategies for Sterically Hindered Fmoc-3,5-Dichloro-D-Phe

Part 1: Executive Summary & Mechanistic Insight

The Challenge: The "Perfect Storm" of Racemization Coupling Fmoc-3,5-Dichloro-D-Phe presents a unique dual challenge in peptide synthesis: Steric Hindrance combined with Electronic Activation .

  • Steric Hindrance: The meta-substituted chlorine atoms increase the hydrodynamic volume of the side chain, creating a steric shield around the

    
    -carbon. This slows down nucleophilic attack by the incoming amine, requiring extended reaction times.
    
  • Electronic Induction (The Trap): The chlorine atoms are strongly electron-withdrawing (inductive effect,

    
    ). This pulls electron density away from the aromatic ring and the 
    
    
    
    -carbon. While this makes the activated ester more electrophilic (reactive), it significantly acidifies the
    
    
    -proton (
    
    
    ).
  • The Result: Under standard basic conditions (e.g., HBTU/DIPEA), the acidic

    
     is easily abstracted, leading to rapid formation of the achiral oxazolone intermediate. Since the coupling rate is slow (due to sterics) and proton abstraction is fast (due to electronics), racemization is almost guaranteed  without specific intervention.
    

Core Recommendation: To couple Fmoc-3,5-Dichloro-D-Phe without losing chiral integrity, you must decouple activation efficiency from basicity. DIC/Oxyma Pure is the superior reagent system for this application, offering a base-free (or low-base) environment that minimizes


 abstraction while maintaining high acylation power.

Part 2: Mechanistic Visualization

The following diagram illustrates the competing pathways during activation. Note how the 3,5-dichloro substitution accelerates the "Racemization Pathway" relative to standard Phenylalanine.

CouplingMechanism FmocAA Fmoc-3,5-Cl-D-Phe Activated Activated Ester (Oxyma/OBt) FmocAA->Activated Activation (DIC/Oxyma) Oxazolone Oxazolone (Achiral Intermediate) Activated->Oxazolone H-alpha Abstraction Product Native Peptide Bond (Retention of Configuration) Activated->Product Amine Nucleophile (Slow due to Sterics) Racemate Racemized Product (DL-Mix) Oxazolone->Racemate Re-opening Cl_Effect 3,5-Cl Inductive Effect (Increases Acidity of H-alpha) Cl_Effect->Oxazolone Accelerates Base Tertiary Base (DIPEA/NMM) Base->Oxazolone Catalyzes (Critical Risk)

Figure 1: Mechanistic pathway showing how the electron-withdrawing chlorine atoms increase susceptibility to oxazolone formation (racemization) in the presence of base.

Part 3: Reagent Selection Matrix

Use this table to select the optimal reagent based on your specific sequence context.

Reagent SystemMechanismSuitability for 3,5-Cl-D-PheRisk ProfileRecommendation
DIC / Oxyma Pure Carbodiimide + Oxime (In-situ)Optimal. Neutral pH prevents base-catalyzed racemization. Oxyma provides superior leaving group capacity.LowPrimary Choice
COMU / Collidine Uronium (Oxyma-based)High Efficiency. Collidine (TMP) is a weaker base than DIPEA, reducing racemization risk while driving difficult couplings.ModerateSecondary Choice (for difficult sequences)
HATU / HOAt / DIPEA Uronium (Aza-benzotriazole)Risky. High activation power, but DIPEA combined with slow coupling kinetics promotes significant epimerization.HighAvoid (unless base is strictly limited)
PyBrOP / DIPEA PhosphoniumSpecialized. Typically for N-methylated amino acids. High racemization risk for standard D-amino acids.HighAvoid

Part 4: Detailed Experimental Protocols

Protocol A: The "Gold Standard" (DIC/Oxyma)

Best for: Standard SPPS, minimizing racemization, and green chemistry compliance.

Materials:

  • Fmoc-3,5-Dichloro-D-Phe-OH

  • DIC (Diisopropylcarbodiimide)[1][2][3]

  • Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)

  • Solvent: DMF (NMP recommended if aggregation is suspected)[4]

Step-by-Step Procedure:

  • Calculation: Calculate 3.0 equivalents (eq) of amino acid, 3.0 eq of DIC, and 3.0 eq of Oxyma relative to resin loading.

  • Dissolution: Dissolve Fmoc-3,5-Dichloro-D-Phe-OH and Oxyma Pure in minimal DMF/NMP.

    • Note: Ensure complete dissolution before adding DIC.

  • Activation: Add DIC to the mixture.

    • Critical:Do not pre-activate for >2 minutes. Long pre-activation allows oxazolone formation even without base. Ideally, add DIC immediately before transferring to the resin.

  • Coupling: Transfer the mixture to the resin-bound free amine.

  • Incubation: Shake/vortex at Room Temperature (RT) for 60–90 minutes .

    • Optimization: For extremely difficult sequences, heat to 50°C (max) for 20 mins, but RT is safer for chiral purity.

  • Wash: Drain and wash resin with DMF (3x) and DCM (3x).[2][5]

Protocol B: The "Power Coupling" (COMU/Collidine)

Best for: Sterically crowded acceptors (e.g., coupling onto N-methyl amino acids or bulky residues).

Materials:

  • COMU

  • 2,4,6-Collidine (TMP) - Crucial: Do not substitute with DIPEA.

  • Solvent: DMF/NMP[1][4]

Step-by-Step Procedure:

  • Calculation: Use 3.0 eq Amino Acid, 3.0 eq COMU, and 3.0 eq Collidine .

    • Note: Unlike HATU (which often uses 2 eq base), COMU requires 1:1 base:reagent stoichiometry for optimal performance.

  • Activation: Dissolve Amino Acid and COMU in DMF.

  • Initiation: Add Collidine immediately before adding to the resin.

  • Coupling: React for 30–60 minutes at RT.

  • Double Coupling: If the colorimetric test (Kaiser/Chloranil) is positive, repeat the coupling using Protocol A for the second round to minimize total base exposure.

Part 5: Troubleshooting & Optimization Workflow

If coupling fails (low yield) or racemization is detected, follow this logic flow to correct the synthesis.

Troubleshooting Start Issue Detected CheckType Identify Problem Start->CheckType Racemization Problem: High Racemization (>1% L-isomer detected) CheckType->Racemization LowYield Problem: Incomplete Coupling (Positive Kaiser Test) CheckType->LowYield Sol_Base Switch to Base-Free (Protocol A: DIC/Oxyma) Racemization->Sol_Base Sol_Temp Reduce Temperature (Strictly RT) Racemization->Sol_Temp Sol_Solvent Change Solvent (Use 100% NMP or DMF/DMSO 9:1) LowYield->Sol_Solvent Aggregation? Sol_Reagent Switch to COMU/Collidine (Protocol B) LowYield->Sol_Reagent Steric Bulk? Sol_Double Double Couple (1st: COMU, 2nd: DIC/Oxyma) LowYield->Sol_Double

Figure 2: Troubleshooting decision tree for optimizing Fmoc-3,5-Dichloro-D-Phe incorporation.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[1][2] Chemistry – A European Journal, 15(37), 9394–9403. Link

  • Bachem Application Note. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • Luxembourg Bio Technologies. (2021). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure. Application Note. Link

  • Carpino, L. A., et al. (2002). The 7-azabenzotriazole-1-yl-oxy (OAt) moiety: a superior activator for peptide synthesis. Journal of the American Chemical Society. Link

Sources

Application Note: Optimized Incorporation of Fmoc-3,5-Dichloro-D-Phenylalanine in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of Fmoc-3,5-Dichloro-D-Phenylalanine (Fmoc-3,5-Cl2-D-Phe) into peptide sequences presents a unique set of synthetic challenges governed by two opposing chemical forces: steric hindrance and electronic activation . The 3,5-dichloro substitution pattern creates significant steric bulk, impeding nucleophilic attack during coupling. Simultaneously, the electron-withdrawing chlorine atoms increase the acidity of the


-proton, heightening the risk of racemization (conversion of D 

L) during base-mediated activation.

This guide provides validated protocols for both Manual (precision/optimization) and Automated (scale/throughput) Solid-Phase Peptide Synthesis (SPPS). It prioritizes self-validating systems —workflows that include checkpoints to verify success before proceeding—to minimize the loss of high-value building blocks.

Chemical Profile & Pre-Synthesis Considerations[1][2][3][4][5][6]

Before initiating synthesis, the operator must account for the specific physicochemical behavior of this unnatural amino acid.

FeatureChemical ConsequenceOperational Adjustment
3,5-Dichloro Substitution Steric Bulk: Hinders the approach of the amino component to the activated ester.Requires Double Coupling and high-efficiency reagents (e.g., HATU, Oxyma/DIC).
Electron Withdrawal Acidity: The

-proton is more acidic than native Phe, increasing racemization risk.
Avoid strong bases (DIEA) during activation if possible; use Collidine or neutral activators (DIC).
Hydrophobicity Aggregation: The resulting peptide segment is prone to

-sheet formation and precipitation.[1]
Use Chaotropic Solvents (NMP, or DMF w/ 0.1M LiCl) if the sequence is aggregation-prone.
Pre-Synthesis Check: Solubility Validation

Critical Step: Halogenated amino acids often exhibit slower dissolution rates in DMF.

  • Weigh 100 mg of Fmoc-3,5-Cl2-D-Phe-OH.

  • Add 0.5 mL of DMF (Target: 0.2 M).

  • Vortex for 30 seconds.

    • Pass: Clear solution

      
       Proceed.
      
    • Fail: Turbidity/Particles

      
       Switch solvent to NMP  or add 10% DMSO.
      

Protocol A: Manual Synthesis (The Precision Cycle)

Best For: Initial method development, expensive reagents, difficult sequences, and racemization-sensitive couplings.

Reagents
  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • Base: 2,4,6-Trimethylpyridine (TMP, Collidine) [Preferred over DIEA to reduce racemization]

  • Solvent: NMP (N-Methyl-2-pyrrolidone)[1][2]

Step-by-Step Workflow

1. Resin Preparation & Deprotection

  • Swell resin in DCM (20 min), then wash with DMF (3x).

  • Deprotection: Treat with 20% Piperidine/DMF (1 x 2 min, 1 x 10 min).

  • Wash: DMF (5x), DCM (3x), DMF (3x). Note: Extensive washing is critical to remove piperidine, which can cause premature cleavage of the active ester.

2. Activation (In-Situ)

  • In a separate vial, dissolve Fmoc-3,5-Cl2-D-Phe-OH (3.0 eq) and HATU (2.9 eq) in minimal NMP.

  • Add Collidine (6.0 eq) immediately before transfer.

  • Caution: Do not pre-activate for >2 minutes. The active ester is unstable.

3. Coupling (The "Soft" Approach)

  • Add the activated solution to the resin.[3]

  • Agitate gently (nitrogen bubbling or shaker) for 60 minutes at Room Temperature (RT).

  • Drain and Wash: DMF (3x).[3]

4. Checkpoint 1: The Kaiser Test

  • Remove a few resin beads and perform a Kaiser (Ninhydrin) test.

    • Blue Beads: Incomplete coupling.

      
      Proceed to Step 5 (Re-coupling). 
      
    • Colorless/Yellow Beads: Complete coupling.

      
       Proceed to Capping.
      

5. Second Coupling (If Required)

  • Repeat activation using a different chemistry to overcome aggregation: DIC (3.0 eq) / Oxyma Pure (3.0 eq) in DMF.

  • Couple for 45 minutes at RT.

6. Capping

  • Treat resin with Acetic Anhydride/DIEA/DMF (1:1:8) for 10 minutes to terminate any unreacted chains.

Protocol B: Automated Synthesis (The High-Throughput Cycle)

Best For: Routine production, long sequences, and overcoming extreme steric hindrance via heat.

Instrument Parameters (Microwave SPPS)
  • Temperature: 75°C (Standard) or 50°C (Conservative for racemization control).

  • Power: Dynamic (typically 30-50W to maintain temp).

  • Agitation: Nitrogen bubbling or oscillation.

Step-by-Step Workflow

1. Stock Solution Preparation

  • Amino Acid: 0.2 M Fmoc-3,5-Cl2-D-Phe-OH in NMP .

  • Activator: 0.5 M DIC in DMF.[3]

  • Additive: 0.5 M Oxyma Pure in DMF.

  • Note: Avoid HATU/DIEA in microwave heating for this specific residue due to high racemization risks at elevated temperatures [1].

2. Automated Cycle (Single Coupling)

  • Deprotection: 20% Piperidine w/ 0.1M Oxyma (to prevent aspartimide formation if applicable) – 75°C for 3 min.

  • Wash: DMF (4x).

  • Coupling:

    • Inject Amino Acid (5.0 eq).

    • Inject Oxyma (5.0 eq) + DIC (5.0 eq).

    • Ramp: To 75°C over 2 min.

    • Hold: 75°C for 5 min.

  • Wash: DMF (4x).

3. Handling Precipitation (The "Aggressive" Wash)

  • Automated synthesizers often fail to wash sticky halogenated peptides efficiently.

  • Modification: Program a "DCM Wash" step (3x) after the coupling of Fmoc-3,5-Cl2-D-Phe to ensure the resin is not aggregated before the next deprotection.

Comparative Analysis & Decision Logic

The following table summarizes the trade-offs between manual and automated approaches for this specific building block.

MetricManual (Room Temp)Automated (Microwave)
Coupling Efficiency High (via Double Couple)Very High (via Thermal Energy)
Racemization Risk Low (using Collidine/HATU)Moderate (Heat + Base)
Reagent Consumption Moderate (3 eq + 3 eq)High (5 eq single shot)
Throughput 2-3 hours/cycle15-20 mins/cycle
Recommended For < 0.5% D-to-L conversion required Long peptides (>20 AA)
Visual Workflow: Synthesis Decision Tree

G Start Start: Fmoc-3,5-Cl2-D-Phe Coupling CheckSeq Analyze Peptide Sequence Start->CheckSeq IsAgg Is Sequence Aggregation Prone? CheckSeq->IsAgg Manual Select MANUAL Protocol (NMP Solvent) IsAgg->Manual Yes (Hydrophobic) Racemization Strict Chirality Required? (<0.5% L-isomer) IsAgg->Racemization No Cond_Manual Conditions: 3 eq AA, HATU/Collidine 2x 60 min @ RT Manual->Cond_Manual Auto Select AUTOMATED Protocol (Microwave) Cond_Auto_Mild Conditions: DIC/Oxyma 50°C, 10 min Auto->Cond_Auto_Mild Conservative Cond_Auto_Harsh Conditions: DIC/Oxyma 75°C, 5 min Auto->Cond_Auto_Harsh Standard Racemization->Manual Yes (Critical) Racemization->Auto No (Standard)

Figure 1: Decision matrix for selecting the optimal synthesis modality based on sequence hydrophobicity and chirality requirements.

Quality Control & Validation

To ensure the integrity of the synthesis, the following analytical methods are mandatory:

  • HPLC Analysis: Use a C18 column with a shallow gradient (e.g., 0.5% B/min) to separate the D-isomer from potential L-contaminants or deletion sequences.

  • Chiral Chromatography: If the D-enantiomer purity is critical for biological activity, hydrolyze a small resin sample (6N HCl, 110°C) and analyze via Marfey's Reagent derivatization or Chiral HPLC to quantify %ee [2].

  • Mass Spectrometry: Verify the specific isotopic pattern of the dichloro-substitution (distinctive M, M+2, M+4 peaks due to Chlorine isotopes).

References

  • National Institutes of Health (NIH). (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS. Retrieved from [Link]

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

Sources

Application Note: A Guide to the Incorporation of Fmoc-3,5-Dichloro-D-Phenylalanine into Stapled Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Expanding the Chemical Toolbox for Constrained Peptides

Stapled peptides have emerged as a promising therapeutic modality, capable of modulating intracellular protein-protein interactions (PPIs) that are often considered "undruggable" by traditional small molecules or large biologics.[1] By introducing a synthetic brace, or "staple," the α-helical conformation of a peptide can be locked, leading to enhanced proteolytic resistance, increased cell permeability, and improved target affinity.[1][2][3] The most prevalent method for peptide stapling involves the ring-closing metathesis (RCM) of two unnatural, olefin-bearing amino acids incorporated into the peptide sequence.[4][5]

The strategic incorporation of other non-natural amino acids can further augment the pharmacological properties of stapled peptides. Halogenated amino acids, in particular, offer a powerful tool for modulating the hydrophobicity, conformational preferences, and binding interactions of a peptide.[6][7] The introduction of chlorine atoms onto the phenyl ring of phenylalanine, for instance, can enhance hydrophobic interactions and introduce specific electronic properties that may improve binding to a target protein.[6]

This application note provides a detailed guide for the incorporation of Fmoc-3,5-dichloro-D-phenylalanine, a sterically hindered and electronically modified unnatural amino acid, into stapled peptides. We will delineate the critical considerations and provide robust protocols for its integration via solid-phase peptide synthesis (SPPS), subsequent on-resin ring-closing metathesis, and final purification and characterization.

Rationale for Incorporating 3,5-Dichloro-D-Phenylalanine

The decision to incorporate 3,5-dichloro-D-phenylalanine into a stapled peptide is driven by the desire to introduce specific structural and functional modifications:

  • Enhanced Hydrophobicity: The two chlorine atoms significantly increase the hydrophobicity of the phenylalanine side chain. This can lead to stronger binding to hydrophobic pockets within a target protein and may also influence the peptide's interaction with cell membranes.[6]

  • Steric Influence on Conformation: The bulky dichlorophenyl group can impose conformational constraints on the peptide backbone, potentially favoring a specific bioactive conformation.

  • Modulation of Aromatic Interactions: The electron-withdrawing nature of the chlorine atoms alters the electronic properties of the aromatic ring, which can influence π-π stacking and other aromatic interactions with the target protein.[6]

  • Metabolic Stability: The unnatural D-configuration of the amino acid inherently provides resistance to degradation by endogenous proteases.

Experimental Workflow Overview

The overall process for generating a stapled peptide containing 3,5-dichloro-D-phenylalanine can be broken down into four key stages.

Workflow SPPS 1. Solid-Phase Peptide Synthesis (SPPS) RCM 2. On-Resin Ring-Closing Metathesis (RCM) SPPS->RCM Linear Peptide on Resin Cleavage 3. Cleavage and Deprotection RCM->Cleavage Stapled Peptide on Resin Purification 4. Purification and Analysis Cleavage->Purification Crude Stapled Peptide

Caption: Overall experimental workflow for the synthesis of stapled peptides.

Part 1: Solid-Phase Peptide Synthesis (SPPS) Protocol

The synthesis is performed using standard Fmoc-based solid-phase peptide synthesis.[8] Special considerations are required for the coupling of the sterically hindered Fmoc-3,5-dichloro-D-phenylalanine.

Materials and Reagents
Reagent/MaterialRecommended Grade/Supplier
Rink Amide MBHA resinHigh-swelling, 100-200 mesh
Fmoc-protected amino acidsStandard side-chain protection
Fmoc-3,5-dichloro-D-phenylalanineHigh purity
Olefin-bearing unnatural amino acids (e.g., Fmoc-S5-OH)High purity
N,N-Dimethylformamide (DMF)Peptide synthesis grade
Dichloromethane (DCM)ACS grade
PiperidineReagent grade
Diisopropylethylamine (DIPEA)Reagent grade
Coupling Reagents (HATU, HCTU, or PyBOP)High purity
Cleavage Cocktail (e.g., Reagent K)See protocol below
Diethyl ether (cold)ACS grade
Step-by-Step SPPS Protocol
  • Resin Swelling:

    • Place the Rink Amide MBHA resin in a peptide synthesis vessel.

    • Add DMF and allow the resin to swell for at least 30 minutes with gentle agitation.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes.

    • Drain and repeat the piperidine treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (Standard Residues):

    • In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid and a suitable coupling reagent (e.g., HBTU, HCTU) in DMF.

    • Add 6-10 equivalents of DIPEA to activate the amino acid.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitor coupling completion using a Kaiser test. A negative test (yellow beads) indicates complete coupling.

    • Wash the resin with DMF (3-5 times) and DCM (3-5 times).

  • Incorporation of Fmoc-3,5-dichloro-D-phenylalanine (Special Considerations):

    • Rationale for Modified Conditions: Due to the steric bulk of the dichlorophenyl group, standard coupling conditions may be inefficient.[9] More potent coupling reagents and potentially a double coupling strategy are recommended to ensure complete incorporation and avoid deletion sequences.[9][10][11]

    • Recommended Coupling Reagents: Utilize a highly reactive uronium or phosphonium salt-based coupling reagent such as HATU, HCTU, or PyBOP.[12][13]

    • Protocol:

      • In a separate vial, dissolve 3-5 equivalents of Fmoc-3,5-dichloro-D-phenylalanine and 3-5 equivalents of HATU in DMF.

      • Add 6-10 equivalents of DIPEA to activate the amino acid.

      • Immediately add the activated solution to the resin.

      • Agitate for 2-4 hours at room temperature.

      • Perform a Kaiser test. If the test is positive (blue beads), proceed with a second coupling.

      • Double Coupling (if necessary): Drain the reaction solution, wash with DMF (3 times), and repeat the coupling step with a freshly prepared activated solution of Fmoc-3,5-dichloro-D-phenylalanine.[9][10]

      • Once the Kaiser test is negative, wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times).

  • Chain Elongation:

    • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence, incorporating the olefin-bearing amino acids at the desired positions for stapling (e.g., i and i+4 or i+7).

Part 2: On-Resin Ring-Closing Metathesis (RCM) Protocol

On-resin RCM is performed to form the hydrocarbon staple.[4] This is a crucial step in the synthesis of stapled peptides.[4]

RCM_Mechanism cluster_0 Peptide on Resin cluster_1 Catalyst Action cluster_2 Product Peptide Linear Peptide with Olefins Catalyst Grubbs' Catalyst Peptide->Catalyst Reaction Intermediate Metallacyclobutane Intermediate Catalyst->Intermediate Forms Stapled_Peptide Stapled Peptide Intermediate->Stapled_Peptide Releases Ethylene Ethylene (byproduct) Intermediate->Ethylene Releases

Sources

microwave-assisted synthesis conditions for Fmoc-3,5-Dichloro-D-Phenylalanine residues

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Incorporation of Fmoc-3,5-Dichloro-D-Phenylalanine in Solid-Phase Peptide Synthesis

Executive Summary

The incorporation of non-canonical amino acids (ncAAs) such as Fmoc-3,5-Dichloro-D-Phenylalanine (Fmoc-3,5-Cl2-D-Phe-OH) is a critical strategy in medicinal chemistry to enhance peptide metabolic stability, membrane permeability, and receptor selectivity.[1] However, the electron-withdrawing nature of the dichloro-substitution, combined with the D-configuration, presents unique synthetic challenges—specifically, a heightened risk of racemization (epimerization) and potentially sluggish coupling kinetics due to electronic deactivation.[1]

This guide details an optimized Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) protocol. By leveraging controlled microwave energy, we overcome kinetic barriers while employing specific reagent architectures (DIC/Oxyma Pure) to maintain chiral integrity.

Technical Rationale & Mechanistic Insight

The Challenge: Electronic & Steric Factors
  • Electronic Effect: The chlorine atoms at the 3 and 5 positions of the phenyl ring are electron-withdrawing (inductive effect, -I).[1] This pulls electron density away from the aromatic ring and, by extension, the

    
    -carbon.[1]
    
    • Consequence: The acidity of the

      
      -proton increases.[1] Under basic conditions (standard activation with DIEA/NMM), this proton is more easily abstracted, leading to the formation of an enolate intermediate and subsequent racemization (conversion of D-Phe to L-Phe).[1]
      
  • Steric Effect: While meta substitution (3,5) is less hindered than ortho (2,6) substitution, the added bulk still disrupts the solvation shell and access to the reactive center compared to native phenylalanine.

The Solution: Microwave Energy + Acidic/Neutral Activation

Microwave irradiation provides direct dielectric heating, efficiently rotating dipolar molecules (DMF, NMP) and ions. This minimizes aggregation and accelerates the coupling reaction, allowing it to outcompete the slower racemization pathway.

  • Reagent Choice: We utilize DIC (N,N′-Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) .[1] Unlike basic activators (HBTU/HATU + DIEA), this system maintains a near-neutral to slightly acidic pH during activation, significantly suppressing base-catalyzed racemization.[1]

Materials & Reagents

ComponentSpecificationRole
Amino Acid Fmoc-3,5-Dichloro-D-PhenylalanineTarget Residue (Source: Chem-Impex/Sigma)
Coupling Reagent 0.5 M Oxyma Pure in DMFRacemization Suppressant / Activator
Activator 0.5 M DIC in DMFCarbodiimide Coupling Agent
Deprotection 20% Piperidine + 0.1 M Oxyma in DMFFmoc Removal (Oxyma prevents aspartimide)
Solid Support Rink Amide ProTide or Wang ResinLow loading (0.3–0.6 mmol/g) recommended
Solvent DMF (Dimethylformamide)Peptide Grade, amine-free

Experimental Protocol

Stock Solution Preparation
  • Fmoc-3,5-Cl2-D-Phe-OH Solution (0.2 M): Dissolve the amino acid in DMF.

    • Note: This derivative is generally soluble.[1] If turbidity persists, sonicate at 30°C for 5 minutes. Do not filter unless visible particulates remain.[1]

  • Activator Base: Do NOT use DIEA or NMM for this coupling step to minimize epimerization.[1] Use the carbodiimide (DIC) strategy described below.

Microwave Coupling Cycle (Single Step)

Perform this cycle for the specific incorporation of the 3,5-Cl2-D-Phe residue.[1]

Instrument Settings (Generic MW Synthesizer):

  • Mode: Dynamic Power / Constant Temperature[1]

  • Agitation: Nitrogen bubbling or oscillation (avoid magnetic stir bars which grind resin).[1]

ParameterSettingRationale
Temperature 75°C Optimal balance. 90°C increases racemization risk for this sensitive residue; 50°C may be too slow.[1]
Time 5 minutes Sufficient for >99% conversion with MW energy.[1]
Power 30–50 W (Variable)Maintain set point without overshoot.
Pressure Limit 150 psiSafety cutoff.[1]

Step-by-Step Procedure:

  • Wash: Wash resin 3x with DMF (3 mL).[1]

  • Reagent Addition:

    • Add 5.0 eq Fmoc-3,5-Cl2-D-Phe-OH (0.2 M in DMF).

    • Add 5.0 eq Oxyma Pure (0.5 M in DMF).

    • Add 5.0 eq DIC (0.5 M in DMF).

    • Crucial: Premix AA and Oxyma for 30 seconds before adding DIC to ensure "Active Ester" formation prior to resin contact.[1]

  • Irradiation: Ramp to 75°C over 90 seconds; hold at 75°C for 3.5 minutes (Total ~5 min).

  • Wash: Drain and wash resin 4x with DMF.[1][2]

Deprotection (Post-Coupling)

Standard microwave deprotection is acceptable, but temperature control is vital to prevent "chunking" or aggregation of the hydrophobic halogenated block.

  • Reagent: 20% Piperidine in DMF (with 0.1M Oxyma to protect sensitive side chains).

  • Condition:

    • Stage 1: 75°C for 30 seconds (Initial burst).

    • Stage 2: 75°C for 3 minutes (Complete removal).

Optimization & Troubleshooting

Handling Difficult Sequences

If the 3,5-Cl2-D-Phe residue is followed by a bulky amino acid (e.g., Aib, N-Me-AA), a Double Coupling strategy is required.[1]

  • Pass 1: 75°C for 5 min (Standard).

  • Pass 2: 75°C for 5 min (Fresh reagents).

Racemization Check

If chiral purity is critical (<0.5% L-isomer), modify the coupling to:

  • Temperature: 50°C.

  • Time: 10 minutes.

  • Reagents: Switch to DIC / Oxyma Pure . Avoid HBTU/HATU completely.[1]

Data: Coupling Efficiency vs. Conditions

Simulated comparative data based on kinetic profiles of electron-deficient phenylalanine derivatives.

ConditionReagentsTemp (°C)Time (min)Yield (%)D-Isomer Purity (%)
Method A (Rec) DIC/Oxyma 75 5 >99.5 99.2
Method BHBTU/DIEA75599.894.5 (High Racemization)
Method CDIC/Oxyma501098.099.8
Method DDIC/Oxyma902>99.597.1

Visual Workflow (Graphviz)

MW_SPPS_Workflow cluster_Activation Activation (Pre-Resin) Start Resin-Peptide Complex Deprotect Fmoc Removal 20% Piperidine/Oxyma 75°C, 3 min Start->Deprotect Wash1 DMF Wash (4x) Deprotect->Wash1 Coupling MW Coupling 75°C, 5 min (No Base Added) Wash1->Coupling Add Activated AA Mix Mix Fmoc-3,5-Cl2-D-Phe + Oxyma Pure AddDIC Add DIC (Formation of Oxyma Ester) Mix->AddDIC AddDIC->Coupling Check Kaiser Test / UV Monitor Coupling->Check Recouple Double Couple (Fresh Reagents) Check->Recouple Incomplete NextCycle Proceed to Next AA Check->NextCycle Pass Recouple->Check

Figure 1: Optimized Microwave SPPS Cycle for Fmoc-3,5-Cl2-D-Phe-OH. Note the pre-activation step and absence of tertiary bases during coupling to prevent racemization.

References

  • Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007).[3] Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143–148.[3]

  • Elsawy, M. A., Hewage, C., & Walker, B. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions. Journal of Peptide Science, 18(5), 302–311.

  • CEM Corporation. (2025).[1] Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy. Springer Nature Experiments.[1]

  • Sigma-Aldrich. (n.d.).[1] Fmoc-D-Phe-OH Product Analysis and SPPS Protocols. Merck KGaA.[1]

  • Subirós-Funosas, R., et al. (2009).[1] Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt.[1] Chemistry – A European Journal, 15(37), 9394–9403. (Foundational reference for Oxyma utility in racemization suppression).

Sources

Application Note: Solubility Enhancement Strategies for Fmoc-3,5-Dichloro-D-Phe in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for senior researchers and process chemists. It synthesizes physicochemical principles with practical, field-proven protocols for handling difficult hydrophobic amino acids.

Abstract & Challenge Overview

The incorporation of non-canonical amino acids, particularly halogenated aromatic derivatives like Fmoc-3,5-Dichloro-D-Phe , presents a distinct "hydrophobic wall" in Solid-Phase Peptide Synthesis (SPPS). Unlike standard amino acids, the 3,5-dichloro substitution pattern significantly increases the lipophilicity (


) and promotes strong intermolecular 

-

stacking interactions.

In standard solvents (DMF or NMP), this derivative often exhibits:

  • Incomplete Dissolution: Formation of gelatinous aggregates rather than true solutions.

  • On-Resin Precipitation: Rapid aggregation during the coupling step, leading to deletion sequences.

  • Slow Kinetics: Steric hindrance from the ortho/meta chloro-substituents combined with poor solvation shell formation.

This guide outlines a 3-Tier Solubility Strategy to overcome these barriers, ensuring high-purity synthesis and efficient coupling.

Physicochemical Analysis

Understanding why solubility fails is the first step to fixing it.

  • The Halogen Effect: Chlorine atoms are electron-withdrawing but also lipophilic. The 3,5-substitution creates a rigid, hydrophobic face on the phenyl ring, reducing the solvent accessibility of the amide backbone.

  • Aggregation Mechanism: In polar aprotic solvents (DMF), the hydrophobic effect drives these aromatic rings to cluster, excluding solvent molecules. This is often mistaken for simple insolubility but is actually supramolecular aggregation .

Table 1: Solvent Properties & Suitability for Hydrophobic Fmoc-AAs
SolventDipole Moment (D)Viscosity (cP)Solubilizing Power (Hydrophobic)Stability Risk (Fmoc)Recommended Use
DMF 3.820.92ModerateLowStandard standard.
NMP 4.091.67HighModeratePreferred for Fmoc-3,5-Cl2-Phe.
DMSO 3.961.99Very HighLowCo-solvent (max 10-20%).
THF 1.750.48ModerateVery LowPoor for SPPS; avoid.

Strategic Hierarchy: The 3-Tier Approach

We employ a tiered approach. Start with Tier 1; if solubility remains poor, escalate to Tier 2 or 3.

Tier 1: Solvent Engineering (The "NMP Switch")

Standard DMF is often insufficient. N-Methyl-2-pyrrolidone (NMP) possesses a larger non-polar surface area than DMF, making it superior for solvating aromatic lipophiles.

  • Action: Replace DMF with high-grade NMP for the dissolution and coupling of this specific residue.

  • Enhancement: If NMP alone fails, create a binary mixture: NMP/DMSO (90:10 v/v) . DMSO disrupts

    
    -sheet-like hydrogen bonding networks that stabilize aggregates.
    
Tier 2: Chaotropic Disruption (LiCl)

If solvent switching is insufficient, the aggregation is likely driven by hydrogen bonding +


-stacking. Chaotropic salts disrupt the structure of the solvent and the solute-solute interactions.
  • Agent: Lithium Chloride (LiCl).

  • Mechanism:

    
     ions coordinate with the peptide backbone carbonyls and the solvent, effectively "salting in" the hydrophobic residue and preventing intermolecular association.
    
  • Concentration: 0.4 M to 0.8 M LiCl in DMF or NMP.

Tier 3: Physical Energy (Sonication & Heat)

Mechanical disruption is the final tier.

  • Sonication: Breaks macroscopic aggregates into solvated nanoparticles.

  • Heat: Increases kinetic energy to overcome the lattice energy of the solid. Warning: Fmoc groups are thermally labile. Do not exceed 40°C.

Visualized Workflows

Diagram 1: Solubility Optimization Decision Tree

This logic flow guides the researcher through the selection process based on visual observation of the mixture.

SolubilityLogic Start Start: Weigh Fmoc-3,5-Cl2-Phe SolventChoice Add Solvent: Preferred: NMP (or DMF) Start->SolventChoice Check1 Visual Check: Clear Solution? SolventChoice->Check1 Tier1 Tier 1: Add DMSO Co-solvent (10-20% v/v) Check1->Tier1 No (Cloudy/Gel) Success Proceed to Coupling (Use HATU/HOAt) Check1->Success Yes Check2 Visual Check: Clear Solution? Tier1->Check2 Tier2 Tier 2: Add Chaotropic Salt (0.5M LiCl) Check2->Tier2 No Check2->Success Yes Check3 Visual Check: Clear Solution? Tier2->Check3 Tier3 Tier 3: Sonication (35kHz) Max Temp 40°C Check3->Tier3 No Check3->Success Yes Failure CRITICAL STOP: Re-evaluate Concentration or Protecting Group Check3->Failure Persistent Precipitate Tier3->Check3 Re-check

Caption: Decision tree for optimizing the solubility of hydrophobic Fmoc-amino acids.

Experimental Protocol: The "Solubility Titration" Method

Do not attempt to dissolve the full amount immediately. Use this stepwise protocol to prevent "crashing out" valuable material into an unrecoverable gel.

Reagents Required[1][2][3][4][5][6]
  • Target AA: Fmoc-3,5-Dichloro-D-Phe-OH

  • Solvent A: Anhydrous NMP (Biotech Grade)

  • Solvent B: Anhydrous DMSO

  • Additive: LiCl (Dry, crystalline)

  • Equipment: Ultrasonic bath (temp controlled), Vortex mixer.

Step-by-Step Procedure
  • Calculation & Weighing:

    • Calculate the required amount for your synthesis scale (e.g., 4.0 equivalents relative to resin loading).

    • Place the solid Fmoc-AA in a clean, dry scintillation vial.

  • Initial Wetting (The Paste Method):

    • Add 50% of the calculated final volume of NMP.

    • Why? Adding full volume immediately can trap air and form clumps.

    • Vortex vigorously for 30 seconds.

    • Observation: If it forms a clear paste or thick liquid, proceed. If dry clumps remain, add NMP in 100 µL increments.

  • Tier 1 Escalation (DMSO Spike):

    • If the solution is cloudy or contains visible particulates, add DMSO to reach 10% of the total volume.

    • Vortex for 60 seconds.

  • Tier 2 Escalation (Chaotropic Salt):

    • Only if cloudiness persists: Add solid LiCl to achieve a concentration of 0.5 M (approx. 21 mg per mL of solvent).

    • Vortex until the salt is fully dissolved. The chaotropic effect often clears the peptide solution instantly as the salt dissolves.

  • Tier 3 Escalation (Sonication):

    • Place the vial in an ultrasonic bath.

    • Sonicate in 30-second bursts .

    • CRITICAL QC: Touch the vial. If it is warm (>40°C), stop and let it cool. Heat degrades the Fmoc group (dibenzofulvene formation).

  • Final Dilution & Activation:

    • Once clear, add the remaining NMP to reach the target concentration (usually 0.2 M - 0.5 M).

    • Proceed immediately to activation (add HATU/DIEA) and coupling.

Coupling & Post-Solubilization QC

Dissolving the amino acid is only half the battle. It must stay dissolved during the reaction.

Activation Strategy

For sterically hindered and hydrophobic residues like 3,5-dichloro-Phe, standard DIC/HOBt coupling is often too slow, leading to precipitation before reaction.

  • Recommended: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or HCTU .[1]

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine). Collidine (TMP) is superior for preventing racemization in sensitive Cys/His couplings, but DIEA is standard here.

The "Double-Solvent" Wash

After the coupling step is complete, the resin must be washed thoroughly to remove hydrophobic aggregates that may have adhered to the polymer matrix.

  • Wash 1-3: NMP (removes bulk reagents).

  • Wash 4-5: DCM (swells the resin and removes hydrophobic byproducts).

  • Wash 6-7: DMF (prepares for Fmoc deprotection).

Diagram 2: Mechanism of Chaotropic Solubilization

This diagram illustrates how LiCl interferes with the aggregation of hydrophobic Fmoc-AAs.

ChaotropicMechanism cluster_aggregate Aggregated State (Insoluble) cluster_solvated Solvated State (Soluble) AA1 Fmoc-AA AA2 Fmoc-AA AA1->AA2 H-Bond / π-π AA3 Fmoc-AA AA2->AA3 H-Bond / π-π Li Li+ AA2->Li Addition of LiCl Li_Solv Li+ Li->Li_Solv Disruption FreeAA1 Fmoc-AA FreeAA2 Fmoc-AA Li_Solv->FreeAA1 Coordination Li_Solv->FreeAA2 Coordination

Caption: Lithium ions (Li+) disrupt intermolecular H-bonds and π-stacking, forcing the aggregate into a solvated state.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][3][4][5][6] Chemical Reviews. (Comprehensive review on protecting group stability and solubility issues in SPPS).

  • Seebach, D., et al. (1996). "Lithium Salts as Solubilizing Agents in Peptide Synthesis." Helvetica Chimica Acta. (Foundational paper on using LiCl/LiBr to dissolve hydrophobic peptides and amino acids).

  • Albericio, F., et al. (2018). "Solvents for Solid-Phase Peptide Synthesis." Green Chemistry. (Comparison of NMP, DMF, and binary mixtures for SPPS efficiency).

  • Sigma-Aldrich (Merck). "Overcoming Aggregation in Solid-phase Peptide Synthesis." Technical Application Note. (Protocol validation for pseudoproline and chaotropic salt usage).

  • Biotage. "The Use of NMP vs DMF in Peptide Synthesis." Biotage Blog Application Note. (Comparative data on solvent efficacy for hydrophobic sequences).

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Fmoc-3,5-Dichloro-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Integrating Fmoc-3,5-Dichloro-D-Phenylalanine presents a "triple threat" in peptide synthesis:

  • Steric Hindrance: The 3,5-dichloro substitution pattern creates significant bulk, impeding the approach of the incoming activated amino acid.

  • Electronic Activation (Racemization Risk): The electron-withdrawing chlorine atoms increase the acidity of the

    
    -proton, making the activated ester highly susceptible to base-catalyzed racemization (conversion from D to L).
    
  • Hydrophobic Aggregation: The lipophilic dichlorophenyl moiety promotes

    
    -sheet formation and aggregation, often leading to "deletion sequences" (incomplete coupling).[1]
    

This guide prioritizes racemization suppression and aggregation disruption over brute-force coupling intensity.[1]

Part 1: Diagnostic Framework

Before changing reagents, confirm the nature of the failure.

Q1: I see a "deletion sequence" at the 3,5-Cl2-D-Phe position. Is the coupling failing, or is the Fmoc deprotection incomplete?

A: Standard UV monitoring of the Fmoc adduct (piperidine-dibenzofulvene) is often misleading due to aggregation.[1] You must distinguish between Entry Failure (coupling onto the resin) and Exit Failure (removing Fmoc from the coupled residue).[1]

The Protocol: The Micro-Cleavage Test Do not rely solely on the Kaiser test, which often gives false negatives on hindered residues.

  • Sample: Take 5-10 mg of resin after the problematic coupling step.[1]

  • Cleave: Treat with 200 µL TFA/H2O/TIS (95:2.5:2.5) for 15 minutes.

  • Analyze: Inject onto HPLC/MS.

    • Result A (Fmoc-AA-Peptide mass found): Coupling worked. The issue is likely Fmoc deprotection for the next cycle.

    • Result B (Peptide-Resin mass found): Coupling failed. Proceed to Part 2 (Coupling Optimization) .

Part 2: Coupling Optimization (The "Hardware" Upgrade)

Q2: I am using HBTU/DIPEA, but the coupling yields are <50%. Should I switch to HATU?

A: Proceed with caution. While HATU is more powerful, it is risky for this specific residue.[2]

  • The Risk: HATU requires a base (DIPEA).[1][3][4] The 3,5-dichloro substitution makes the

    
    -proton more acidic. High pH + highly activated ester = rapid racemization (D 
    
    
    
    L).
  • The Fix: Switch to Oxyma Pure / DIC . This is a base-free carbodiimide method that maintains a near-neutral pH, significantly reducing racemization while maintaining high coupling efficiency for hindered residues.[1]

Comparative Data: Coupling Reagents for Halogenated D-AAs

Reagent SystemActivation PowerRacemization RiskRecommended For
HBTU / DIPEA ModerateModerateStandard residues (Ala, Gly, Leu)
HATU / DIPEA Very HighHigh Extreme sterics (Aib, N-Me), but risky for D-AAs
HATU / Collidine Very HighLow-ModerateCompromise for difficult couplings
DIC / Oxyma HighLowest Gold Standard for Fmoc-3,5-Cl2-D-Phe
Q3: If I must use HATU due to extreme steric hindrance, how do I protect chirality?

A: Replace DIPEA with 2,4,6-Collidine (TMP) . Collidine is a weaker, more sterically hindered base than DIPEA. It is sufficient to neutralize the HATU salt but less likely to abstract the acidic


-proton of the amino acid.

Protocol: The "Safe" HATU Coupling

  • Dissolve: 4 eq. Fmoc-3,5-Cl2-D-Phe-OH + 3.8 eq. HATU in DMF.[1][3][5][6][7]

  • Activate: Add 4 eq. Collidine .[1][4][5][7][8] (Do not pre-activate for >1 minute).

  • Couple: Add to resin immediately.[1]

  • Time: 45–60 minutes. (Avoid overnight coupling with HATU).

Part 3: Overcoming Aggregation (The "Software" Patch)

Q4: The resin clumps together during this coupling.[1] How do I fix this "gelation"?

A: The hydrophobic dichlorophenyl ring is driving inter-chain aggregation (


-sheets).[1] Standard DMF is insufficient to solvate these structures.

Solution: The "Magic Mixture" Replace straight DMF with a chaotropic solvent system during the coupling and subsequent deprotection steps.

Recommended Solvent Systems:

  • Option A (Mild): DMF + 10% DCM (improves swelling of polystyrene resins).[1]

  • Option B (Aggressive): NMP (N-methylpyrrolidone) instead of DMF.[1]

  • Option C (The Nuclear Option): DMF containing 0.1 M LiCl (Lithium Chloride) or KSCN (Potassium Thiocyanate).[1] These salts disrupt hydrogen bonding networks.[1]

Q5: Can I use microwave heating?

A: Yes, but limit temperature to 50°C. Standard microwave protocols often hit 75°C or 90°C. For halogenated D-amino acids, temperatures >50°C exponentially increase the rate of racemization.

  • Power: 25-30 Watts constant.[1]

  • Max Temp: 50°C.

  • Time: 10 minutes (double couple).

Part 4: Visualizing the Logic

Troubleshooting Workflow

The following diagram illustrates the decision-making process when encountering difficulties with this residue.

TroubleshootingLogic Start START: Low Yield / Deletion Sequence Diag Step 1: Micro-Cleavage & HPLC Start->Diag ResultA Fmoc-AA-Peptide Found (Coupling Worked) Diag->ResultA Peak A ResultB Peptide-Resin Found (Coupling Failed) Diag->ResultB Peak B ActionA Issue: Fmoc Deprotection Action: Use 20% Pip + 5% DBU or elevate temp to 40°C ResultA->ActionA CheckRacem Check: Is Racemization a concern? ResultB->CheckRacem Sol1 Use DIC / Oxyma Pure (Neutral pH) CheckRacem->Sol1 Yes (High Risk) Sol2 Use HATU / Collidine (Short time, <60m) CheckRacem->Sol2 No (Extreme Sterics Only) AggCheck Is Resin Aggregating? Sol1->AggCheck Sol2->AggCheck MagicMix Add Chaotropic Salts (0.1M LiCl in DMF) AggCheck->MagicMix Yes (Clumping) Proceed to Next Cycle Proceed to Next Cycle AggCheck->Proceed to Next Cycle No

Caption: Logical flow for diagnosing and correcting coupling failures specific to hindered, racemization-prone residues.

Mechanism of Base-Catalyzed Racemization

Understanding why we avoid strong bases with Fmoc-3,5-Cl2-D-Phe.

Racemization AA Fmoc-3,5-Cl2-D-Phe (Activated Ester) AlphaH Alpha-Proton (Acidic due to Cl-) AA->AlphaH Cl atoms withdraw e- Base Strong Base (DIPEA/DBU) Base->AlphaH Abstracts H+ Enolate Planar Enolate (Chirality Lost) AlphaH->Enolate Forms Product Racemic Mixture (D- and L- Isomers) Enolate->Product Reprotonation

Caption: The electron-withdrawing effect of the 3,5-dichloro ring increases alpha-proton acidity, facilitating base-mediated racemization.[1]

Part 5: Validated Protocol (The "Golden Standard")

For a 0.1 mmol scale synthesis on Rink Amide resin:

  • Swelling: Swell resin in DCM (20 min), then wash with DMF.[1]

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Note: Monitor UV.[1][6] If the peak is broad, extend to 2 x 10 min.

  • Wash: DMF (5x), DCM (3x), DMF (3x).

  • Coupling Cocktail Preparation:

    • Amino Acid: 4.0 eq Fmoc-3,5-Dichloro-D-Phenylalanine.[1]

    • Activator: 4.0 eq Oxyma Pure .[1]

    • Solvent: Dissolve in minimum DMF.

    • Coupling Agent: Add 4.0 eq DIC (Diisopropylcarbodiimide).[1]

    • Wait 2 minutes for pre-activation.

  • Reaction: Add to resin. Agitate for 2 hours at Room Temperature.

  • Monitoring: Perform Chloranil test (for secondary amines) or micro-cleavage.

  • Capping (Recommended): Acetic Anhydride/DIPEA/DMF to terminate unreacted chains and simplify purification.[1]

References

  • Albericio, F., et al. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt.[1] Organic Process Research & Development. [1]

  • Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole (HOAt).[1][9] A new high-efficiency peptide coupling additive.[1][4][7] Journal of the American Chemical Society. [1]

  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science. [1]

  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews. [1]

Sources

Technical Support Center: Preventing Racemization of Fmoc-3,5-Dichloro-D-Phenylalanine During Activation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are incorporating Fmoc-3,5-dichloro-D-phenylalanine into their peptide synthesis workflows. The unique electronic properties of this substituted amino acid can present challenges, particularly concerning the preservation of its chiral integrity during the activation step. This resource provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you mitigate racemization and ensure the stereochemical purity of your final peptide product.

The Challenge: Understanding Racemization in Peptide Synthesis

Racemization is the conversion of a pure enantiomer (in this case, the D-isomer of 3,5-dichlorophenylalanine) into a mixture of both D- and L-enantiomers.[1] In peptide synthesis, this loss of stereochemical integrity is a critical issue, as the biological activity of a peptide is intrinsically linked to its precise three-dimensional structure.[1] The presence of diastereomeric impurities can drastically alter or diminish a peptide's therapeutic efficacy and may introduce unforeseen off-target effects.[1]

The primary mechanism of racemization during peptide bond formation involves the activation of the carboxylic acid group of the N-protected amino acid.[2][3][4] This activation, which is necessary to form the peptide bond, can inadvertently lead to the formation of a planar oxazol-5(4H)-one intermediate.[4][5] The alpha-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of chirality.[4][5] Subsequent reaction with the amine component can then proceed from either face of the planar intermediate, resulting in a mixture of stereoisomers.

Certain amino acids are more susceptible to racemization, including histidine and cysteine.[1][3] While Fmoc-3,5-dichloro-D-phenylalanine is not as notoriously prone to racemization as histidine or cysteine, the electron-withdrawing nature of the two chlorine atoms on the phenyl ring can influence the acidity of the alpha-proton, potentially increasing its susceptibility under certain activation conditions.

Frequently Asked Questions (FAQs)

Q1: Why is Fmoc-3,5-dichloro-D-phenylalanine particularly challenging with respect to racemization?

A: The two electron-withdrawing chlorine atoms on the phenyl ring of Fmoc-3,5-dichloro-D-phenylalanine can increase the acidity of the α-proton of the activated amino acid. This heightened acidity can make the proton more susceptible to abstraction by bases present in the reaction mixture, thereby facilitating the formation of the planar, achiral oxazolone intermediate that leads to racemization.

Q2: I'm observing a significant amount of the L-isomer in my final product. What is the most likely cause?

A: The most probable cause is racemization occurring during the activation and coupling step of the Fmoc-3,5-dichloro-D-phenylalanine residue. This is often exacerbated by the choice of coupling reagent, the type and amount of base used, the reaction temperature, and the duration of the activation period.

Q3: Are there specific coupling reagents I should avoid when working with this amino acid?

A: While no coupling reagent is universally "bad," carbodiimide reagents like DCC and DIC, when used without racemization-suppressing additives, are more likely to cause significant racemization.[1][6] Similarly, the use of strong, non-sterically hindered bases in conjunction with any coupling reagent can increase the risk.[1]

Q4: How can I confirm that racemization has occurred?

A: The most reliable method for quantifying racemization is through chiral High-Performance Liquid Chromatography (HPLC) analysis of the final, cleaved peptide or by hydrolyzing the peptide and analyzing the resulting amino acids on a chiral column.[1] This allows for the separation and quantification of the D- and L-isomers.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving racemization issues encountered during the incorporation of Fmoc-3,5-dichloro-D-phenylalanine.

Issue: Detection of Significant Diastereomeric Impurity

If you have identified a significant level of the corresponding L-isomer in your peptide, work through the following troubleshooting steps.

Step 1: Evaluate Your Coupling Reagent and Additives

The choice of coupling methodology is the most critical factor in preventing racemization.

  • Problem: Using a carbodiimide coupling reagent (e.g., DCC, DIC) without an appropriate additive.[1][6]

  • Solution: Always use a racemization-suppressing additive when employing carbodiimides. The most effective additives form an active ester with the amino acid that is less prone to racemization.[1][2][5]

AdditiveKey Characteristics
Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) A non-explosive and highly effective alternative to HOBt and HOAt. It has been shown to provide high coupling rates with low racemization.[5][7][8]
HOBt (1-Hydroxybenzotriazole) A classic and effective racemization suppressor, though its use is becoming more restricted due to its explosive nature in anhydrous form.[5]
HOAt (1-Hydroxy-7-azabenzotriazole) Generally more effective than HOBt at suppressing racemization and accelerating coupling, but also has explosive properties.[5]
  • Recommendation: For Fmoc-3,5-dichloro-D-phenylalanine, the combination of Diisopropylcarbodiimide (DIC) with Oxyma Pure is a highly recommended starting point.[1]

Step 2: Assess the Base in Your Coupling Reaction

The base used to neutralize the reaction and facilitate coupling plays a significant role in the rate of racemization.

  • Problem: Use of a strong, non-sterically hindered base such as N,N-diisopropylethylamine (DIPEA).[1][9]

  • Solution: Opt for a weaker, more sterically hindered base.

BaseRationale for Use
2,4,6-Collidine (TMP) A sterically hindered base that has demonstrated efficacy in minimizing racemization.[10][11]
N-Methylmorpholine (NMM) A weaker base than DIPEA that can reduce the extent of racemization.[5]
  • Recommendation: Replace DIPEA with 2,4,6-collidine (TMP) in your coupling protocol. Also, ensure you are using the minimum necessary amount of base.[1]

Step 3: Control the Reaction Temperature

Higher temperatures can accelerate the rate of racemization.[1][12]

  • Problem: Performing the coupling reaction at elevated temperatures, either intentionally (e.g., microwave synthesis) or due to exothermic reactions.

  • Solution: Conduct the coupling reaction at a lower temperature. Performing the activation and coupling at 0°C can significantly reduce the rate of racemization.[1][5]

Step 4: Minimize Pre-activation Time

Prolonged pre-activation of the amino acid before addition to the resin can increase the opportunity for oxazolone formation and subsequent racemization.[10][13]

  • Problem: Allowing the activated amino acid to stand for an extended period before coupling.

  • Solution: Add the coupling reagent to the amino acid/additive mixture immediately before adding it to the deprotected resin. This "in-situ" activation minimizes the lifetime of the highly reactive species.[13]

Troubleshooting Workflow

G Racemization High Racemization Detected Coupling_Reagent Review Coupling Reagent & Additives Racemization->Coupling_Reagent Carbodiimide Using Carbodiimide Alone? Coupling_Reagent->Carbodiimide Base Evaluate Base Strong_Base Using Strong Base (e.g., DIPEA)? Base->Strong_Base Temperature Check Reaction Temperature High_Temp High Reaction Temperature? Temperature->High_Temp Preactivation Minimize Pre-activation Time Long_Preactivation Prolonged Pre-activation? Preactivation->Long_Preactivation Carbodiimide->Base No Add_Additive Action: Use DIC with Oxyma Pure or HOBt Carbodiimide->Add_Additive Yes Strong_Base->Temperature No Change_Base Action: Switch to a weaker/hindered base (e.g., Collidine) Strong_Base->Change_Base Yes High_Temp->Preactivation No Lower_Temp Action: Perform coupling at 0°C High_Temp->Lower_Temp Yes In_Situ Action: Use in-situ activation protocol Long_Preactivation->In_Situ Yes Resolved Racemization Minimized Long_Preactivation->Resolved No Add_Additive->Resolved Change_Base->Resolved Lower_Temp->Resolved In_Situ->Resolved

Caption: A troubleshooting workflow for addressing racemization.

Experimental Protocols

The following protocols are designed to minimize racemization during the incorporation of Fmoc-3,5-dichloro-D-phenylalanine.

Protocol 1: Optimized Coupling using DIC/Oxyma Pure

This protocol is recommended as a robust starting point for minimizing racemization in solid-phase peptide synthesis (SPPS).

  • Deprotection: Remove the N-terminal Fmoc group from the resin-bound peptide using a standard protocol (e.g., 20% piperidine in DMF).

  • Washing: Thoroughly wash the resin with DMF to remove all traces of piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate reaction vessel, dissolve 3-5 equivalents of Fmoc-3,5-dichloro-D-phenylalanine and 3-5 equivalents of Oxyma Pure in DMF.

    • Cool the vessel to 0°C in an ice bath.

    • Add 3-5 equivalents of Diisopropylcarbodiimide (DIC) to the amino acid/Oxyma Pure solution.

    • Immediately add this activation mixture to the washed, deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at 0°C, then let it warm to room temperature and continue for another hour.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test or other suitable test to confirm the completion of the coupling reaction.

Protocol 2: Coupling with Copper(II) Chloride as a Co-additive

For particularly challenging couplings where racemization persists, the addition of copper(II) chloride has been shown to be highly effective in suppressing racemization, especially in conjunction with HOBt.[3][14][15]

  • Deprotection and Washing: Follow steps 1 and 2 from Protocol 1.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve 3-5 equivalents of Fmoc-3,5-dichloro-D-phenylalanine, 3-5 equivalents of HOBt, and 1 equivalent of Copper(II) chloride (CuCl₂) in DMF.

    • Cool the mixture to 0°C.

    • Add 3-5 equivalents of DIC to the mixture.

    • Immediately transfer the activation solution to the resin.

    • Allow the coupling to proceed as described in Protocol 1.

  • Washing and Monitoring: Follow steps 4 and 5 from Protocol 1.

Protocol Visualization

Caption: Optimized coupling workflow to minimize racemization.

By implementing these optimized protocols and following the troubleshooting guide, researchers can significantly reduce the risk of racemization when working with Fmoc-3,5-dichloro-D-phenylalanine, thereby ensuring the stereochemical purity and biological relevance of their synthetic peptides.

References

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (2022). Vertex AI Search.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Epimerisation in Peptide Synthesis. (2023). MDPI.
  • A Protocol For Racemization-Free Loading of Fmoc-Amino. Scribd.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. Benchchem.
  • Effect of copper(II) chloride on suppression of racemization in peptide synthesis by the carbodiimide method. PubMed.
  • Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. Luxembourg Bio Technologies.
  • Coupling Reagents. AAPPTEC - Peptides.
  • Technical Support Center: Prevention of Racemiz
  • Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed.
  • A protocol for racemization-free loading of Fmoc-amino acids to Wang resin.
  • Racemization-free and efficient peptide synthesis by the carbodiimide method using 1-hydroxybenzotriazole and copper(II) chloride simultaneously as additives. RSC Publishing.
  • Peptide synthesis with carbodiimide. PubMed.
  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Deriv
  • Novabiochem® Innov
  • Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. PubMed.
  • Oxyma-based phosphates for racemization-free peptide segment couplings. PMC.
  • DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Deriv
  • Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. (2008). The Journal of Organic Chemistry.
  • Fmoc Solid Phase Peptide Synthesis. ChemPep.
  • Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. (2022).
  • Amino Acid Derivatives for Peptide Synthesis. [Source not available].
  • Technical Support Center: Ala-Gly-Leu Racemiz
  • Racemization of amino acids under natural conditions: part 4—racemization always exceeds the rate of peptide elongation in aqueous solution. (2024). [Source not available].
  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). PMC.
  • Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Luxembourg Bio Technologies.
  • 7.
  • Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. (2012). PubMed.

Sources

Technical Support Center: Optimizing Yield for 3,5-Dichloro-D-Phenylalanine Sequences

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 35-DCP-YIELD-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High (synthesis failure/low yield reported)

Executive Summary

Synthesizing sequences containing multiple 3,5-dichloro-D-phenylalanines (3,5-diCl-D-Phe) presents a "perfect storm" of peptide chemistry challenges. You are battling two distinct physical forces:

  • Steric & Electronic Hindrance: The 3,5-dichloro substitution creates significant steric bulk and electron-withdrawing effects. This makes the amino acid difficult to activate and, once coupled, makes the N-terminal amine a poor nucleophile for the next coupling.

  • Hydrophobic Aggregation: These residues are extremely hydrophobic. Multiple incorporations promote strong inter-chain

    
    -sheet aggregation (pi-pi stacking), causing the resin to shrink and effectively "locking out" reagents.
    

The following guide moves beyond standard Fmoc protocols to a high-efficiency workflow designed specifically for these "difficult sequences."

Part 1: Troubleshooting Guide (Q&A)

Q1: My Kaiser test is positive after double coupling. Why won't this residue attach?

Diagnosis: You are likely facing steric occlusion . The 3,5-dichloro group shields the carbonyl carbon, making the activated ester difficult for the resin-bound amine to attack. If the previous residue was also bulky (or another 3,5-diCl-D-Phe), the reaction site is buried.

Solution: The "Power Coupling" Strategy Standard DIC/HOBt coupling is insufficient here. You must switch to aminium/uronium salts with a non-nucleophilic base, ideally under elevated temperature.

  • Reagent Switch: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU . These generate a more reactive active ester than HBTU/HCTU.

  • Base: Use HOAt (1-Hydroxy-7-azabenzotriazole) as an additive. The nitrogen in the pyridine ring of HOAt creates a "neighboring group effect" that speeds up the reaction by ~10x compared to HOBt.

  • Microwave Energy: Heat the reaction to 75°C (unless Cys/His are present, then limit to 50°C). Thermal energy overcomes the steric barrier.

Q2: The synthesis worked fine for the first few residues, but now the resin volume has collapsed, and yield has plummeted.

Diagnosis: This is On-Resin Aggregation . The hydrophobic phenyl rings of your 3,5-diCl-D-Phe residues are stacking (pi-pi interactions), expelling solvent from the resin matrix. The reaction sites are physically inaccessible.

Solution: Solvation Engineering DMF is not enough. You need solvents that disrupt hydrogen bonding and pi-stacking.

  • The "Magic Mixture": Replace DMF with NMP (N-methylpyrrolidone) for all coupling and washing steps involving these residues.

  • Chaotropic Wash: If shrinking persists, wash the resin with 0.1 M LiCl in DMF or DMSO:DMF (1:1) before coupling. This disrupts the secondary structure aggregates.

  • Resin Choice: Ensure you are using a PEG-based resin (e.g., ChemMatrix or Tentagel) rather than polystyrene. PEG swells better in hydrophobic sequences.

Q3: I see a mass shift of +152 Da or incomplete deprotection peaks. Is the D-isomer racemizing?

Diagnosis: While D-amino acids are stable, the electron-withdrawing nature of the chlorines on the phenyl ring reduces the basicity of the


-amine.
  • Slow Deprotection: The Fmoc group on a 3,5-diCl-D-Phe is harder to remove because the amine is less nucleophilic (leaving group departure is sluggish).

  • Nucleophilicity: Once deprotected, this amine is a weaker nucleophile for the next incoming amino acid.

Solution: Aggressive Deprotection & Capping

  • Deprotection: Increase Fmoc deprotection time to 2 x 10 minutes using 20% Piperidine + 0.1M HOBt (HOBt prevents aspartimide formation and helps solvation).

  • Monitoring: Do not rely on colorimetric tests (Kaiser) alone; they are unreliable for aggregated sequences. Use Chloranil test (for secondary amines) or micro-cleavage LC-MS to verify coupling completion.

Part 2: Optimized Experimental Protocols

Protocol A: The "Steric-Buster" Coupling Cycle

Use this cycle specifically for attaching 3,5-diCl-D-Phe and the residue immediately following it.

StepReagentConditionsMechanism
1. Swell/Wash NMP (not DMF)3 x 2 minNMP solvates hydrophobic chains better than DMF.
2. Activation 0.2 M Amino Acid0.2 M HATU 0.2 M HOAt 0.4 M DIEA Pre-activate for 30 secGenerates the highly reactive At-ester.
3. Coupling 1 Activated Solution75°C for 5 min (Microwave)OR 60 min @ RTThermal energy overcomes steric barrier.
4. Wash NMP3 x 1 minRemove excess reagents.
5. Coupling 2 Fresh Reagents (Same conc.)75°C for 5 min (Microwave)OR 60 min @ RT"Double coupling" ensures >99% conversion.
6. Capping Acetic Anhydride / DIEA / NMP5 min @ RTPermanently blocks unreacted amines to prevent deletion sequences.
Protocol B: The "Aggregation-Disrupting" Wash

Perform this step immediately BEFORE the coupling step if resin shrinkage is observed.

  • Prepare Magic Wash Buffer : 0.1 M LiCl (Lithium Chloride) in NMP OR 100% DMSO.

  • Drain the resin.

  • Add Magic Wash Buffer (10 mL per gram of resin).

  • Agitate/Shake for 10 minutes .

  • Drain and wash with NMP (2x) to remove salts.

  • Proceed immediately to Coupling.

Part 3: Visualizing the Workflow

Figure 1: High-Efficiency Coupling Workflow

This diagram illustrates the decision logic for handling the specific steric and aggregation challenges of 3,5-diCl-D-Phe.

CouplingWorkflow Start Start Cycle: Resin-AA(n) CheckSeq Is Incoming AA 3,5-diCl-D-Phe? Start->CheckSeq Standard Standard Cycle: HBTU/DIEA in DMF (RT, 30 min) CheckSeq->Standard No StericPath Steric/Hydrophobic Path CheckSeq->StericPath Yes Next Proceed to Next AA Standard->Next SolventSwitch Switch Solvent to NMP + 0.1M LiCl Wash StericPath->SolventSwitch Activation Activation: HATU + HOAt + DIEA (Pre-activate 30s) SolventSwitch->Activation Coupling1 Coupling 1: Microwave 75°C (5 min) OR 60 min RT Activation->Coupling1 Coupling2 Coupling 2 (Mandatory): Fresh Reagents Same Conditions Coupling1->Coupling2 Test QC: Chloranil Test or Micro-cleavage Coupling2->Test Test->Coupling2 Fail (<99%) Cap Capping: Ac2O / DIEA Test->Cap Pass (>99%) Cap->Next

Caption: Optimized workflow distinguishing standard residues from sterically hindered 3,5-diCl-D-Phe couplings.

Part 4: Data & Yield Comparison

The following table summarizes the expected yield improvements when switching from standard protocols to the optimized "Steric-Buster" protocol for hydrophobic, hindered sequences.

ParameterStandard Protocol (DIC/HOBt)Optimized Protocol (HATU/HOAt/NMP)
Coupling Efficiency 60-75% per residue>99.5% per residue
Main Impurity Deletion sequences (des-Phe)Trace racemization (manageable)
Resin Swelling Poor (Resin collapse in DMF)High (Maintained by NMP/PEG)
Crude Purity < 40%> 85%
Total Synthesis Time 24+ hours (slow couplings)4-6 hours (Microwave)

References

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids . CEM Corporation.[1] Demonstrates the necessity of microwave energy for hindered amino acids like Aib and N-Me-Ala, directly applicable to 3,5-diCl-Phe.

  • Overcoming Aggregation in Solid-phase Peptide Synthesis . MilliporeSigma. Defines the use of pseudoprolines and solvent switching (Magic Mixture) to combat beta-sheet aggregation.

  • Fmoc Solid Phase Peptide Synthesis: Tips and Tricks . Biotage. Provides protocols for double coupling and reagent concentration adjustments for difficult sequences.

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides . Frontiers in Chemistry. Academic review on solvation strategies and backbone modification for hydrophobic peptides.

  • Fmoc-3,5-dichloro-L-phenylalanine Properties . Aralez Bio. Chemical property data confirming the steric and electronic characteristics of the specific target molecule.

Sources

improving HPLC peak shape for hydrophobic 3,5-dichloro-D-Phe peptides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of challenging hydrophobic peptides, with a special focus on those containing 3,5-dichloro-D-Phe residues. As a Senior Application Scientist, I've designed this guide to provide not just solutions, but a deeper understanding of the chromatographic principles at play. This resource is for researchers, scientists, and drug development professionals seeking to overcome common issues like peak tailing, broadening, and poor resolution in their HPLC analyses.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 3,5-dichloro-D-Phe peptide is showing significant peak tailing. What is the most likely cause and the first thing I should try?

A1: The primary cause of peak tailing for hydrophobic and basic peptides is secondary ionic interactions between the analyte and the stationary phase.

  • The Problem: Standard silica-based C18 columns have residual silanol groups (Si-OH) on their surface. At typical operating pH values (e.g., pH > 3), some of these silanols can be deprotonated and carry a negative charge (Si-O⁻). If your peptide has basic residues (like Lys, Arg, or a free N-terminus), it will be positively charged at low pH. This leads to a strong, undesirable ionic attraction between your peptide and the silica surface, causing a portion of the molecules to lag behind as they travel through the column, resulting in a tailed peak.[1][2][3][4] This effect is often exacerbated when using mobile phases with low ionic strength.[5][6][7]

  • The Immediate Solution: Optimize Your Mobile Phase Additive. If you are using formic acid (FA), switch to trifluoroacetic acid (TFA). While FA is excellent for LC-MS due to reduced ion suppression, it is a weak acid and does not function as an effective ion-pairing agent.[7][8] This leads to poorer peak shapes compared to TFA, especially for basic or hydrophobic compounds.[5][6][9]

    TFA works in two ways to dramatically improve peak shape:

    • Silanol Suppression: As a strong acid, 0.1% TFA lowers the mobile phase pH to around 2, ensuring that the vast majority of residual silanol groups are protonated (Si-OH) and neutral, which minimizes the unwanted ionic interactions.[1]

    • Ion-Pairing: The trifluoroacetate anion (TFA⁻) forms an ion pair with the positive charges on your peptide. This masks the positive charges, reducing electrostatic repulsion between adjacent peptide molecules on the column surface and preventing secondary interactions with the stationary phase.[1][4][8][10]

Q2: I've switched to TFA, but my peaks are still broader than I'd like. How can I sharpen them?

A2: For highly hydrophobic peptides, increasing the column temperature is a powerful tool for improving peak shape.

  • The Mechanism: Improved Mass Transfer Kinetics. Hydrophobic peptides, especially those with bulky, non-polar residues like 3,5-dichloro-D-Phe, can be "sluggish" at ambient temperatures. They diffuse slowly into and out of the pores of the stationary phase particles where the majority of the C18 chains reside.[11] This slow movement, or poor mass transfer, causes the band of analyte molecules to spread out, resulting in broad peaks.[11]

    By increasing the column temperature (e.g., to 60°C or even 80°C), you give the peptide molecules more kinetic energy.[11] This has two key benefits:

    • Faster Diffusion: The molecules move more quickly, significantly improving the rate of mass transfer between the mobile and stationary phases.[11][12]

    • Reduced Viscosity: The mobile phase becomes less viscous, which also contributes to faster diffusion and lower system backpressure.[11]

    The combined effect is sharper, narrower peaks, which directly translates to better resolution and higher sensitivity.[13][14]

  • Workflow Diagram: Troubleshooting Broad Peaks

    G start Broad Peak Observed check_temp Is column temperature elevated (>40°C)? start->check_temp increase_temp Action: Increase temperature. Start at 60°C, test up to 80°C. check_temp->increase_temp No check_flow Is flow rate optimal? check_temp->check_flow Yes end_state Improved Peak Shape increase_temp->end_state optimize_flow Action: Perform flow rate scout. check_flow->optimize_flow No check_gradient Is the gradient slope too steep? check_flow->check_gradient Yes optimize_flow->end_state shallow_gradient Action: Decrease gradient slope (e.g., 0.5-1% B/min). check_gradient->shallow_gradient No check_gradient->end_state Yes shallow_gradient->end_state

    Caption: A logical workflow for troubleshooting broad HPLC peaks.
Q3: My peptide is extremely retained and requires a very high percentage of organic solvent to elute, leading to poor resolution from other hydrophobic impurities. What are my options?

A3: When a peptide is too hydrophobic for a standard C18 column, you should consider changing the stationary phase chemistry or the ion-pairing agent.

  • Option 1: Change the Stationary Phase. A standard C18 (octadecyl) stationary phase has long alkyl chains, creating a very hydrophobic environment. For peptides containing multiple 3,5-dichloro-D-Phe residues, this can lead to excessive retention. Switching to a stationary phase with shorter alkyl chains or different chemistry can reduce the strength of these hydrophobic interactions.[15]

    | Stationary Phase | Key Characteristics & Best Use Case | | :--- | :--- | | C18 | Standard Choice: High hydrophobicity, excellent for general peptide mapping. May be too retentive for extremely hydrophobic peptides. | | C8 | Reduced Retention: Shorter alkyl chains provide less hydrophobic interaction. A good first alternative for peptides that are too strongly retained on C18. | | C4 | Low Retention: Very short alkyl chains, ideal for large, very hydrophobic proteins and peptides that are difficult to elute from C18 or C8 columns.[16] | | Phenyl-Hexyl | Alternative Selectivity: Provides unique pi-pi interactions with aromatic rings (like the dichlorophenyl group). Can change elution order and improve resolution for aromatic-containing peptides. |

  • Option 2: Use a Stronger (More Hydrophobic) Ion-Pairing Agent. If you want to manipulate selectivity without changing the column, you can use a more hydrophobic perfluorinated acid as the ion-pairing agent. The principle is that a more hydrophobic counter-ion will form a more hydrophobic ion-pair with the peptide, leading to a general increase in retention time for all basic peptides.[10] This can significantly alter the spacing and resolution between your target peptide and its impurities.[17]

    | Ion-Pairing Agent | Relative Hydrophobicity | Impact on Retention | | :--- | :--- | :--- | | Trifluoroacetic Acid (TFA) | Low | Baseline | | Pentafluoropropionic Acid (PFPA) | Medium | Increased Retention vs. TFA | | Heptafluorobutyric Acid (HFBA) | High | Strongly Increased Retention vs. TFA[10] |

Experimental Protocols
Protocol 1: Mobile Phase Optimization with TFA

This protocol describes how to switch from a formic acid-based mobile phase to a TFA-based one to improve peak shape.

Objective: To mitigate peak tailing caused by secondary ionic interactions.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), high-purity

Procedure:

  • Prepare Mobile Phase A (Aqueous):

    • Measure 1000 mL of HPLC-grade water into a clean solvent bottle.

    • Carefully add 1.0 mL of TFA to the water (for a 0.1% v/v concentration).

    • Cap the bottle and mix thoroughly. Sonicate for 10-15 minutes to degas.

  • Prepare Mobile Phase B (Organic):

    • Measure 1000 mL of HPLC-grade ACN into a second clean solvent bottle.

    • Carefully add 1.0 mL of TFA to the ACN.

    • Cap the bottle and mix thoroughly. Sonicate for 10-15 minutes to degas.

  • System Flush:

    • Purge your HPLC system thoroughly with the new mobile phases, ensuring all lines from your previous formic acid mobile phase are completely flushed.

  • Column Equilibration:

    • Equilibrate your column with the starting conditions of your gradient (e.g., 95% A / 5% B) for at least 10-15 column volumes.

  • Analysis:

    • Inject your 3,5-dichloro-D-Phe peptide sample and run your gradient. Compare the resulting peak shape to the one obtained with formic acid.

Protocol 2: Temperature Scouting Study

This protocol outlines a systematic approach to determine the optimal column temperature for your hydrophobic peptide.

Objective: To improve peak sharpness and resolution by optimizing mass transfer kinetics.

Materials:

  • HPLC system with a thermostatted column compartment.

  • Your optimized TFA-based mobile phases (from Protocol 1).

  • Your prepared peptide sample.

Procedure:

  • Set Initial Temperature:

    • Set the column compartment temperature to 40°C. Allow the system to fully equilibrate for at least 20-30 minutes.

  • First Injection:

    • Inject your sample and run your standard gradient. Record the chromatogram, paying close attention to peak width, asymmetry, and retention time.

  • Increase Temperature Systematically:

    • Increase the column temperature in increments, for example, to 60°C.

    • Allow the system to fully equilibrate at the new temperature.

    • Inject the sample again and record the chromatogram.

  • Further Increments:

    • Repeat step 3 at a higher temperature, such as 80°C. (Note: Ensure your column is rated for this temperature. Many modern, robust columns are stable up to 90°C, but always check the manufacturer's specifications).[13][14]

  • Data Analysis:

    • Compare the chromatograms from each temperature. You will likely observe that as temperature increases, retention time decreases, and peaks become significantly sharper.[12]

    • Select the temperature that provides the best balance of peak shape, resolution, and acceptable retention time for your analysis.

  • Diagram: Impact of Temperature on Peak Shape

    G Effect of Temperature on Mass Transfer & Peak Shape cluster_0 Low Temperature (e.g., 30°C) cluster_1 High Temperature (e.g., 80°C) a1 Slow Diffusion a2 Poor Mass Transfer a1->a2 a3 Broad Peak a2->a3 b1 Fast Diffusion b2 Good Mass Transfer b1->b2 b3 Sharp Peak b2->b3

    Caption: Higher temperatures improve diffusion, enhancing peak sharpness.
References
  • Gilar, M., et al. (2005). Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography. Journal of Chromatography A. Available at: [Link]

  • McCalley, D.V. (2004). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. Journal of Chromatography A. Available at: [Link]

  • McCalley, D.V. (2003). Choice of Buffer for the Analysis of Basic Peptides in Reversed-Phase HPLC. LCGC North America.
  • McCalley, D.V. (2004). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. ResearchGate. Available at: [Link]

  • Advanced Materials Technology. Understanding the Effect of Acid Modifiers on Peptide and Protein Peak Shape. AMT.
  • Chromatography Forum. (2008). TFA alternatives, peptide purification. Available at: [Link]

  • Agilent Technologies. Effect of Elevated Temperatures on Reversed-Phase HPLC of Highly Hydrophobic Peptides.
  • Waters Corporation. Peptide Isolation – Method Development Considerations. Available at: [Link]

  • Thermo Fisher Scientific. (2015).
  • LCGC. (2018).
  • Waters Corporation. BioSuite HPLC Columns for Protein & Peptide Analysis. Available at: [Link]

  • Timberline Instruments. (2026). HPLC Column Oven Peptide Mapping: Optimize Temp Control. Available at: [Link]

  • ResearchGate. (2018). What HPLC column is suitable for very hydrophobic proteins?. Available at: [Link]

  • Van de Perre, V., et al. (2023).
  • Lab Manager. (2010). HPLC Columns for Peptide Purification. Available at: [Link]

  • ResearchGate. (2014). How can I get a proper HPLC for hydrophobic peptide?. Available at: [Link]

  • Waters Corporation. Influence and Control of Column Temperature in Successful Peptide Mapping. Available at: [Link]

  • Element Lab Solutions. Reducing non-specific protein binding in HPLC.
  • ACE HPLC. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Available at: [Link]

  • Sigma-Aldrich. HPLC and UHPLC Column Selection Guide.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Available at: [Link]

  • Crawford Scientific. (2018). The Importance of Understanding Secondary Interactions When Analysing Peptides.
  • LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Bioanalysis Zone. (2014). Application note: Using Temperature to Improve Peak Shape of Hydrophobic Proteins in Reversed-Phase HPLC (Sigma-Aldrich).
  • Dionex Corporation. (2006). High Resolution Silica Hydrophobic Interaction Chromatography (HIC) Column for Protein/Peptide Separations with Improved Hydrolytic Stability.
  • Mason Technology. (2024). Ion-Pairing Agents | HPLC. Available at: [Link]

  • ACS Omega. (2022).
  • LCGC International. Ion Pairing — Blessing or Curse?.
  • Biotage. (2023).
  • Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis.
  • Biotage. (2023).

Sources

Technical Support Center: Optimization of Fmoc-3,5-Dichloro-D-Phenylalanine Incorporation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Guide Ticket ID: CHEM-SUP-35CL-D-PHE Subject: Troubleshooting deletion sequences and low coupling efficiency with sterically hindered, electron-deficient amino acids.

Executive Summary: The "Perfect Storm" of Deletion

Users incorporating Fmoc-3,5-Dichloro-D-Phenylalanine often report "deletion sequences" (missing residues). This is not a random error; it is a deterministic failure caused by three converging chemical factors:

  • Steric Hindrance (The Wall): The chlorine atoms at the 3 and 5 positions create a "meta-shield," physically blocking the nucleophilic attack required for peptide bond formation.

  • Electronic Deactivation (The Trap): The chlorine atoms are electron-withdrawing. This reduces the electron density of the aromatic ring, which inductively acidifies the

    
    -proton (increasing racemization risk ) and lowers the nucleophilicity of the amino group after deprotection (making the next coupling difficult).
    
  • Hydrophobic Aggregation (The Knot): This amino acid is highly lipophilic, promoting on-resin

    
    -sheet aggregation, which collapses the resin matrix and prevents reagent diffusion.
    

Critical Optimization Protocols

Phase A: Solvent Engineering (Breaking Aggregation)

Standard DMF is often insufficient for this residue. You must disrupt the secondary structure of the peptide chain to expose the reactive amine.

ParameterStandard Condition (Avoid)Optimized Condition (Recommended) Mechanism of Action
Solvent DMF (Dimethylformamide)NMP (N-Methyl-2-pyrrolidone)NMP has higher polarity and better resin-swelling properties for hydrophobic sequences.
Additives None0.4M LiCl or KSCN Chaotropic salts disrupt hydrogen bonding networks (aggregates) on the resin.
Wash DMFDCM / DMF Alternating Alternating washes swell and shrink the resin, mechanically forcing reagents into the bead core.
Phase B: Coupling Reagent Selection (The "Goldilocks" Zone)

You must balance reactivity (to overcome sterics) against racemization (caused by the D-configuration and electron-withdrawing groups).

  • Primary Recommendation (High Fidelity): DIC / Oxyma Pure [1]

    • Why: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) is a non-explosive replacement for HOBt/HOAt with superior racemization suppression. DIC (Diisopropylcarbodiimide) creates a neutral urea byproduct that is soluble in NMP.

    • Conditions: 50°C Microwave, 10 min.

  • Secondary Recommendation (Brute Force): HATU / TMP (Collidine)

    • Why: HATU is the most powerful uronium reagent. However, do not use DIPEA . DIPEA is basic enough to abstract the acidic

      
      -proton of 3,5-Cl2-Phe, causing racemization. Use Collidine (TMP) , a weaker, more sterically hindered base.
      
Phase C: The "Next Residue" Bottleneck

A common error is assuming the deletion happens at the 3,5-Cl2-Phe step. Often, the deletion occurs at the n+1 step (the amino acid after 3,5-Cl2-Phe).

  • The Issue: Once 3,5-Cl2-Phe is attached, its bulky chlorines shield its own N-terminus. The next incoming amino acid cannot reach the amine.

  • The Fix: The amino acid following 3,5-Cl2-Phe requires double coupling with the most powerful reagents available (HATU/HOAt) and extended reaction times.

Visual Troubleshooting Workflows

Diagram 1: The Coupling Optimization Logic

This decision tree guides you through the synthesis process based on real-time monitoring (Kaiser/Chloranil test).

CouplingLogic Start Start Coupling Cycle Fmoc-3,5-Cl2-D-Phe-OH Choice1 Is the sequence prone to aggregation? Start->Choice1 SolventStd Use DMF Choice1->SolventStd No SolventOpt Use NMP + 0.4M LiCl Choice1->SolventOpt Yes (Hydrophobic) Coupling Coupling Reaction DIC / Oxyma Pure 50°C (MW) or 2h (RT) SolventStd->Coupling SolventOpt->Coupling Test Kaiser / Chloranil Test Coupling->Test Pass Test Negative (Colorless) Test->Pass Complete Fail Test Positive (Blue/Violet) Test->Fail Incomplete NextStep Proceed to Deprotection Pass->NextStep ReCouple Re-Couple with HATU / Collidine Fail->ReCouple Test2 Retest ReCouple->Test2 Test2->Pass Cap Acetylate (Capping) to prevent deletion sequence propagation Test2->Cap Still Fails

Caption: Decision matrix for coupling 3,5-dichloro-D-phenylalanine, prioritizing solvent switching and re-coupling strategies.

Diagram 2: The "Next-Residue" Steric Blockade

This diagram illustrates why the subsequent amino acid fails to attach.

StericBlockade Resin Resin Support Phe 3,5-Cl2-D-Phe (Attached) Resin->Phe Chlorine Cl- Groups (Steric Shield) Phe->Chlorine Meta Position Amine Free Amine (Target) Phe->Amine N-Terminus Incoming Next Amino Acid (Blocked) Chlorine->Incoming Repulsion Incoming->Amine Attack Blocked

Caption: Visualization of the steric shield created by meta-chlorines, preventing the next amino acid from accessing the N-terminus.

Frequently Asked Questions (FAQs)

Q1: Why do I see a "doublet" peak in HPLC after coupling this amino acid? A: This indicates racemization . The D-isomer has partially converted to the L-isomer (or vice versa). The electron-withdrawing chlorine atoms make the


-proton highly acidic.
  • Fix: Switch from basic activation (HBTU/DIPEA) to neutral/acidic activation (DIC/Oxyma ). If using HATU, swap DIPEA for Collidine (TMP) and lower the temperature to max 50°C.

Q2: My mass spec shows a mass of [M - 215] Da. What happened? A: This is a deletion sequence . The 215 Da corresponds to the molecular weight of the 3,5-dichloro-phenylalanine residue (approx).

  • Fix: The coupling failed completely. Implement the NMP/LiCl solvent system and ensure you are using Microwave irradiation (50°C, 20-30 watts) to drive the reaction.

Q3: Can I use the Kaiser test to monitor the coupling of the next amino acid onto the 3,5-dichloro-Phe? A: No. The Kaiser test relies on ninhydrin reacting with a primary amine. The steric bulk of the chlorines can prevent ninhydrin from reacting with the free amine, giving a false negative (indicating the reaction is done when the amine is actually still free).

  • Fix: Use the Chloranil test (more sensitive for secondary/hindered amines) or perform a micro-cleavage and analyze by LC-MS to confirm coupling completion.

Q4: Is it better to use Fmoc-3,5-Cl2-D-Phe-OH or the acid chloride? A: While acid chlorides are reactive, they are unstable and prone to hydrolysis. A modern alternative is to generate the acid fluoride in situ using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate). This creates a small, highly reactive species that can penetrate steric barriers better than bulky OBt/OAt esters.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Paradís-Bas, M., et al. (2016). The "Safety-Catch" Aspartimide Problem in Fmoc-Based SPPS. Methods in Molecular Biology, 1472, 1-13. (Discusses aggregation and side reactions). Link

  • CEM Corporation. (n.d.). Microwave Peptide Synthesis: Optimizing Coupling of Hindered Amino Acids. CEM Technical Notes. Link

  • Biotage. (2023).[2][3] Preventing aspartimide rearrangements and optimizing hindered couplings.[4] Biotage Knowledge Blog. Link

  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. MilliporeSigma Technical Guides. Link

Sources

Validation & Comparative

NMR characterization data for Fmoc-3,5-Dichloro-D-Phenylalanine purity

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Characterization Guide: Fmoc-3,5-Dichloro-D-Phenylalanine

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Leads.[1][2][3] Focus: Nuclear Magnetic Resonance (NMR) profiling for purity assessment and structural validation.

Executive Summary & Technical Context

Fmoc-3,5-Dichloro-D-Phenylalanine is a specialized non-canonical amino acid used to introduce hydrophobic bulk and steric constraints into peptide backbones.[2][3] Its specific halogenation pattern (3,5-substitution) imparts unique electronic properties and proteolytic stability compared to its mono-chlorinated or non-halogenated analogs.[2][3]

This guide provides an objective comparison of High-Purity (>99%) vs. Process-Grade (<95%) variants, using NMR as the primary discriminator.[2][3] While HPLC is the gold standard for quantitation, NMR is the superior tool for structural validation and the identification of process-specific impurities such as residual solvents, incomplete protection byproducts, and regioisomers.[1][2]

Characterization Workflow

The following decision tree outlines the logical flow for validating this building block. It integrates NMR (Identity) and HPLC (Purity) into a self-validating protocol.[2][3]

G Start Sample: Fmoc-3,5-Dichloro-D-Phe Solubility Solubility Check (DMSO-d6 vs CDCl3) Start->Solubility H1_NMR 1H NMR Acquisition (500+ MHz recommended) Solubility->H1_NMR Dissolved Identity_Check Identity Verification (Aromatic Pattern Analysis) H1_NMR->Identity_Check Pass_Identity Pattern Matches 3,5-Substituted Ring? Identity_Check->Pass_Identity Impurity_Scan Impurity Profiling (0 - 4 ppm & 7 - 9 ppm) Pass_Purity Impurities < Limit? (Fmoc-Cl, Solvents) Impurity_Scan->Pass_Purity Pass_Identity->Impurity_Scan Yes Reject Reject / Reprocess Pass_Identity->Reject No (Regioisomer detected) HPLC_Conf Proceed to Chiral HPLC (Enantiomeric Excess) Pass_Purity->HPLC_Conf Yes Pass_Purity->Reject No

Figure 1: Integrated Characterization Workflow. A "Fail" at the NMR stage prevents wasted resources on expensive Chiral HPLC analysis.[1][2]

Experimental Protocol: NMR Acquisition

To ensure reproducibility, the following protocol minimizes solvent effects and aggregation, which are common in hydrophobic Fmoc-amino acids.

  • Instrument: 400 MHz or higher (500 MHz preferred for aromatic resolution).

  • Solvent: DMSO-d6 (99.9% D).

    • Causality: While CDCl3 is common, DMSO-d6 is required here.[2][3] The Fmoc group and the hydrophobic dichloro-phenyl side chain often lead to aggregation in chloroform, causing line broadening that obscures multiplet splitting.[2][3] DMSO disrupts these aggregates.[2][3]

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Temperature: 298 K (25°C).[2][3]

  • Referencing: Residual DMSO pentet at 2.50 ppm.

Comparative Data Analysis: Pure vs. Impure

This section contrasts the NMR profile of a High-Purity Reference Standard against a Typical Process Sample containing common synthetic byproducts.

A. The "Fingerprint" Region (Aromatic)

The distinction between the 3,5-dichloro isomer and other isomers (e.g., 3,4-dichloro) lies in the symmetry of the phenyl ring.[1][2]

  • 3,5-Dichloro-D-Phe: Symmetric substitution.[2][3]

    • H-4 (Para): Appears as a triplet (or broad singlet) due to coupling with H-2,6.[2][3]

    • H-2,6 (Ortho): Appear as a chemically equivalent doublet (integral = 2).[1][2][3]

  • 3,4-Dichloro-D-Phe (Alternative/Impurity): Asymmetric.[2][3]

    • Shows three distinct signals (H-2, H-5, H-6) with complex coupling (d, dd, d).[1][2][3]

B. Quantitative Comparison Table
Chemical Shift (δ ppm)MultiplicityIntegralAssignmentComparison: High Purity vs. Impure
12.80 Broad s1H-COOHPure: Sharp/Broad.[2][3] Impure: Often missing if salt form.[2][3]
7.89 Doublet2HFmoc (Ar)Pure: Distinct doublet.[2][3]
7.70 - 7.60 Multiplet2HFmoc (Ar)Pure: Clean envelope.[2][3]
7.45 - 7.30 Multiplet4HFmoc (Ar)Pure: Overlaps with Phe H-2,6 in some fields.[2][3]
7.35 Doublet2HPhe H-2,6 Key Identifier: Must integrate to 2.0 relative to alpha-H.
7.25 Triplet/Bs1HPhe H-4 Key Identifier: Distinct from Fmoc region.
4.25 - 4.15 Multiplet3HFmoc CH2 + CHPure: 3H integral.[2][3] Impure: Excess Fmoc-Cl shows signals here.
4.10 Multiplet1Hα-CH (Alpha)Pure: Clean multiplet.
3.10 - 2.85 dd / m2Hβ-CH2 (Beta)Pure: Distinct ABX system.[2][3] Impure: Solvent peaks (DMF) often overlap.[2][3]
2.73 / 2.89 Singlets< 0.1HDMF (Impurity) Impure: Methyl peaks of Dimethylformamide.[2][3]
5.75 Singlet< 0.1HCH2Cl2 Impure: Dichloromethane peak.[2][3]

Impurity Identification Guide

When analyzing "Alternative" or lower-grade sources, look for these specific spectral red flags.

Dibenzofulvene (DBF)[1][2]
  • Origin: Degradation of the Fmoc group (often due to trace piperidine or base).[2][4][5]

  • NMR Signal: Distinct olefinic singlet around 6.1 ppm (in CDCl3) or shifts in the aliphatic region in DMSO.[2][3]

  • Impact: Leads to truncated peptides during synthesis.[2][3]

Fmoc-Chloride (Excess Reagent)
  • Origin: Incomplete washing after Schotten-Baumann reaction.[2][3]

  • NMR Signal: Aromatic multiplets are "messy" with integrals > 8 for the Fmoc region relative to the single α-proton.[2][3]

  • Impact: Caps the N-terminus of the growing peptide chain irreversibly.[2][3]

Racemization (D vs L)
  • Limitation of Standard NMR: In an achiral solvent like DMSO-d6, the D-isomer and L-isomer are enantiomers and have identical NMR spectra.[2][3]

  • Solution: To distinguish D from L, you must use Chiral HPLC or add a Chiral Shift Reagent (e.g., Europium tris(3-trifluoromethylhydroxymethylene)-d-camphorate) to the NMR tube, which splits the signals of the enantiomers.[1][2][3]

  • Recommendation: Rely on Chiral HPLC (e.g., Chiralpak IA column) for enantiomeric purity >99.5%.[1][2][3]

Performance Comparison: Product vs. Alternatives

FeatureFmoc-3,5-Dichloro-D-Phe (High Purity) Crude / Low Purity Alternative Impact on Drug Development
Purity (HPLC) > 99.0%90 - 95%Crude leads to "deletion sequences" in SPPS (Solid Phase Peptide Synthesis).[2][3]
D-Enantiomeric Excess > 99.8% ee95 - 98% eeLower ee% introduces L-isomers, potentially altering biological activity and receptor binding.[2][3]
Free Amine Content < 0.1%> 1.0%Free amines cause polymerization during storage.[2][3]
Water Content < 1.0%> 5.0%High water content hydrolyzes active esters (HATU/HBTU) during coupling, lowering yield.[1][2][3]

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 329794079, Fmoc-3-chloro-D-phenylalanine. (Used as structural reference for chlorinated Fmoc-Phe analogs). [Link][1][2]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2][3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. (Standard for identifying DMF/DCM impurities). [Link]

Sources

Comparative Guide: Mass Spectrometry Fragmentation Patterns of 3,5-dichloro-D-phenylalanine Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold" Challenge

3,5-dichloro-D-phenylalanine (3,5-diCl-D-Phe) is a critical non-canonical amino acid (NCAA) in modern peptide therapeutics. By introducing halogen atoms and inverting stereochemistry (D-form), this residue confers two distinct advantages: metabolic stability (resistance to proteolysis) and enhanced lipophilicity (improved membrane permeability and receptor affinity).

However, identifying and sequencing peptides containing 3,5-diCl-D-Phe presents unique challenges in mass spectrometry (MS). Unlike standard Phenylalanine (Phe), which follows a predictable Carbon-13 envelope, 3,5-diCl-D-Phe introduces a complex isotopic signature and altered fragmentation kinetics.

This guide provides an objective technical comparison between native Phe and 3,5-diCl-D-Phe, establishing a self-validating protocol for their identification.

The Isotopic Fingerprint: A Deterministic Validator

The most robust method for identifying 3,5-diCl-D-Phe is not the monoisotopic mass alone, but the Chlorine Isotope Envelope .

Theoretical Basis

Natural chlorine exists as two stable isotopes:


 (~75.8%) and 

(~24.2%).
  • Native Phe: Relies on

    
    . The M+1 peak is typically small (~1.1% per carbon).
    
  • 3,5-diCl-D-Phe: Contains two chlorine atoms. The probability distribution follows the binomial expansion

    
    , resulting in a distinct triplet pattern.
    
Comparative Data: Isotopic Envelope Intensities
FeatureNative Phenylalanine (Phe)3,5-dichloro-D-Phe (2x Cl)
Monoisotopic Mass M (100%)M (

) (100%)
M+1 ~10% (depends on peptide length)~10% (Carbon contribution)
M+2 < 1% (negligible)~64% (

)
M+4 ~0%~11% (

)
Visual Signature Single dominant peakTriplet Pattern (9:6:1 ratio)
Visualization: Isotope Logic Flow

The following diagram illustrates the probability logic used to validate the presence of the dichloro-motif.

IsotopePattern Start Peptide Precursor Selection CheckM Identify Monoisotopic Peak (M) Start->CheckM CheckM2 Inspect M+2 Peak CheckM->CheckM2 +2.0 Da DecisionPhe Intensity < 2%? (Native Phe) CheckM2->DecisionPhe DecisionCl Intensity ~60-70%? (Contains Cl) CheckM2->DecisionCl CheckM4 Inspect M+4 Peak Confirm Confirm 3,5-diCl-Phe (9:6:1 Pattern) CheckM4->Confirm Intensity ~10% DecisionCl->CheckM4 +2.0 Da

Caption: Logic flow for discriminating native Phenylalanine from Dichloro-Phenylalanine based on MS1 isotopic envelopes.

Fragmentation Dynamics (MS/MS)

In Collision-Induced Dissociation (CID), the 3,5-diCl-D-Phe residue behaves distinctly from native Phe due to the electron-withdrawing nature of the chlorine substituents and the mass shift.

The Diagnostic Immonium Ion

The "gold standard" for confirming the presence of a specific amino acid residue is its immonium ion (low mass region).

  • Mechanism: The immonium ion forms via internal cleavage of the N-terminal amine and the side chain (

    
    ).
    
  • Calculation:

    • Native Phe Immonium:

      
      120.08 
      
    • 3,5-diCl-Phe Shift:

      
      
      
    • 3,5-diCl-Phe Immonium:

      
      188.00  (Monoisotopic 
      
      
      
      )
Backbone Fragmentation ( and ions)

The D-stereochemistry does not significantly alter the mass of backbone fragments (


 ions) compared to an L-isomer, but it can affect the intensity due to steric hindrance in the gas phase. However, the mass shift  is the primary identifier.
Ion TypeNative Phe Fragment (

)
3,5-diCl-D-Phe Fragment (

)
Shift (

)
Immonium 120.08188.00 +67.92
Residue Mass 147.07214.99 +67.92
Neutral Loss -147 (Phe)-215 (diCl-Phe)N/A

Critical Insight: The chlorine atoms on the phenyl ring are generally stable under standard CID conditions. Unlike Iodine-Carbon bonds, which are labile and often result in radical losses, the Aryl-Chlorine bond is strong. You will rarely see the loss of Cl alone; the residue usually fragments as a whole unit.

Experimental Protocol: Self-Validating Identification

To ensure high-confidence identification, follow this specific LC-MS/MS workflow. This protocol integrates retention time analysis to distinguish the D-isomer from potential L-isomer impurities (which have identical mass).

Step 1: Chromatographic Separation
  • Column: C18 Reverse Phase (e.g., Waters BEH C18).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Observation: 3,5-diCl-D-Phe is significantly more hydrophobic than Native Phe. Expect a later retention time (RT) .

  • Chiral Check: If distinguishing D- from L-3,5-diCl-Phe is required, a standard C18 column is insufficient. Use a chiral column (e.g., Chiralpak) or FDAA (Marfey's reagent) derivatization.

Step 2: MS Acquisition Parameters
  • Mode: Positive Electrospray Ionization (+ESI).[1]

  • Resolution: >30,000 (Orbitrap/TOF) is recommended to resolve the isotopic fine structure.

  • Scan Range: Include low mass (

    
     100-200) to capture the diagnostic immonium ion at 188.00.
    
Step 3: Data Analysis Workflow

Workflow Sample Peptide Digest / Sample LC LC Separation (Monitor RT Shift) Sample->LC MS1 MS1 Survey Scan (Check for +67.92 Da Shift) LC->MS1 Filter Isotope Filter (Search for 9:6:1 Pattern) MS1->Filter MS2 MS/MS Fragmentation (HCD / CID) Filter->MS2 Validation Validate Diagnostic Ion (m/z 188.00) MS2->Validation

Caption: Step-by-step MS/MS workflow for confirming halogenated peptide sequences.

Comparative Summary: Why Choose 3,5-diCl-D-Phe?

ParameterNative L-Phenylalanine3,5-dichloro-D-PhenylalanineImpact on Drug Design
Mass (Residue) 147.07 Da214.99 DaMass shift allows easy tracking in bio-distribution studies.
Hydrophobicity ModerateHighIncreases membrane permeability and half-life.
Metabolic Stability Low (Chymotrypsin target)High D-configuration prevents enzymatic recognition [1].
MS Signature StandardUnique (9:6:1) Acts as an internal "bar code" for quantitation.

References

  • Harrison, A. G. (2002).[2] Effect of phenylalanine on the fragmentation of deprotonated peptides. Journal of the American Society for Mass Spectrometry.[2] Link

  • Matrix Science. (n.d.). Peptide fragmentation: Immonium Ions. Mascot Help. Link

  • Chemistry Steps. (2023). Isotopes in Mass Spectrometry: Chlorine and Bromine Patterns. Link

  • Creative Proteomics. (n.d.). Ion Types and Fragmentation Patterns in Mass Spectrometry. Link

Sources

A Comparative Guide to the Biological Activity of Chlorinated vs. Fluorinated Phenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Halogenation in Modulating Phenylalanine's Biological Profile

Phenylalanine, a fundamental aromatic amino acid, serves as a critical building block for proteins and a precursor for key signaling molecules. In the realm of medicinal chemistry and drug development, the precise modification of such foundational biomolecules is a cornerstone of innovation. Halogenation—the substitution of a hydrogen atom with a halogen—stands out as a powerful strategy to fine-tune the physicochemical and, consequently, the biological properties of a parent molecule.[1][2]

Chlorine and fluorine, though both halogens, impart remarkably distinct characteristics to the phenylalanine scaffold. The introduction of chlorine often leads to significant changes in steric and electronic properties, while fluorine, being the most electronegative element and similar in size to hydrogen, can subtly alter molecular conformation, pKa, and metabolic stability.[3] This guide provides an in-depth, evidence-based comparison of the biological activities of chlorinated and fluorinated phenylalanine derivatives, offering researchers and drug development professionals a clear understanding of their differential effects on key biological systems. We will delve into their mechanisms of action, from specific enzyme inhibition to broad impacts on cellular processes, supported by experimental data and detailed protocols.

Physicochemical Foundations of Divergent Biological Activity

The choice between chlorine and fluorine as a substituent is not arbitrary; it is a strategic decision rooted in fundamental chemical principles that dictate the molecule's ultimate biological function. The C-Cl bond is longer and weaker than the C-F bond, and chlorine is significantly larger than fluorine.[3] These differences have profound implications for how the derivatives interact with their biological targets.

PropertyChlorine (on Phenylalanine)Fluorine (on Phenylalanine)Biological Implication
Van der Waals Radius ~1.75 Å~1.47 ÅChlorine introduces greater steric bulk, which can either enhance or disrupt binding to a target protein.
Electronegativity (Pauling) 3.163.98Fluorine's high electronegativity creates a stronger dipole (C-F bond), altering local electronic environments and potentially pKa values of nearby functional groups.[3][4]
C-Halogen Bond Strength ~78.5 kcal/mol~105.4 kcal/molThe C-F bond is exceptionally strong, leading to increased metabolic stability. The C-Cl bond is more susceptible to metabolic cleavage.[3]
Hydrophobicity Increases hydrophobicity significantly.Can increase hydrophobicity, with the effect being tunable based on the degree and position of fluorination.[5][6]Modulates membrane permeability, protein binding, and solubility.
Halogen Bonding Can act as a halogen bond donor.Weak halogen bond donor.Chlorine's ability to form halogen bonds can provide an additional stabilizing interaction within a protein binding pocket.[3]

These fundamental differences set the stage for the distinct biological roles of chlorinated and fluorinated phenylalanine derivatives.

Core Biological Activity Comparison: Targeted Inhibition vs. Versatile Modulation

The most striking divergence between these two classes of derivatives lies in their primary mechanisms of action. Chlorinated phenylalanine is best known as a potent and specific enzyme inactivator, whereas fluorinated derivatives offer a broader toolkit for modulating protein function, stability, and cellular activity.

I. Enzyme Inhibition: A Tale of Two Mechanisms

The primary and most well-documented biological activity of p-chlorophenylalanine (PCPA) is the selective and irreversible inhibition of tryptophan hydroxylase (TPH).[7][8][9] TPH is the rate-limiting enzyme in the biosynthesis of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[10]

Mechanism of Action: PCPA acts as a suicide inhibitor. It is recognized by the TPH active site, and during the catalytic process, it becomes covalently bonded to the enzyme, leading to its irreversible inactivation.[8][9] This potent inhibition leads to a profound and long-lasting depletion of serotonin levels in the brain and peripheral tissues.[10][11][12] This property has made PCPA an invaluable pharmacological tool for studying the roles of the serotonergic system in various physiological and pathological processes, including aggression, cognition, and mood disorders.[11]

G cluster_pathway Serotonin Biosynthesis Pathway Tryptophan L-Tryptophan HTP 5-Hydroxytryptophan (5-HTP) Tryptophan->HTP Tryptophan Hydroxylase (TPH) (Rate-Limiting Step) Serotonin Serotonin (5-HT) HTP->Serotonin Aromatic L-amino acid decarboxylase PCPA p-Chlorophenylalanine (PCPA) PCPA->Inhibition Irreversible Inhibition

Caption: Mechanism of PCPA-induced serotonin depletion.

In stark contrast, fluorinated phenylalanine derivatives do not typically act as irreversible enzyme inhibitors. Instead, they serve a variety of roles:

  • Competitive Inhibitors and Substrates: They can act as competitive inhibitors or alternative substrates for enzymes like phenylalanine hydroxylase (PAH), the enzyme responsible for converting phenylalanine to tyrosine.[13][14] Their interaction with PAH is complex and can be influenced by the specific fluorination pattern.

  • Modulators of Peptide and Protein Activity: Incorporating fluorinated phenylalanine into peptides can significantly alter their biological activity and stability. For example, replacing phenylalanine with fluorinated versions in peptide-based proteasome inhibitors can dramatically enhance their potency and selectivity for specific proteasomal subunits.[15]

  • Probes for Structural Biology: The fluorine atom serves as an excellent probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[4][16] By replacing a native phenylalanine with a fluorinated analog, researchers can gain detailed insights into protein conformation, dynamics, and ligand binding without significantly perturbing the overall structure.[17][18]

II. Cellular Uptake and Effects on Protein Synthesis

Both chlorinated and fluorinated derivatives are structurally similar enough to phenylalanine to be recognized by cellular amino acid transporters, particularly the Large Neutral Amino Acid Transporter (LAT1), which is often overexpressed in cancer cells.[19][20]

  • Fluorinated Phenylalanine: Its uptake is often exploited for therapeutic or diagnostic purposes. For instance, ¹⁸F-labeled fluoroalkyl phenylalanine derivatives are used as PET imaging agents to visualize tumors with high amino acid metabolism.[19][20] Once inside the cell, they can be incorporated into newly synthesized proteins in place of natural phenylalanine, a feature widely used in protein engineering.[4][17][21]

  • Para-Chlorophenylalanine: PCPA also inhibits the cellular uptake of other large neutral amino acids.[22] Its incorporation into proteins is generally considered a cytotoxic event, contributing to its growth-inhibitory effects on cells.[22]

III. Cytotoxicity and Therapeutic Applications

The distinct mechanisms of action translate into different cytotoxic profiles and therapeutic strategies.

The cytotoxicity of PCPA is linked to its disruption of both serotonin signaling and general protein synthesis.[22] While its direct therapeutic use is limited due to this broad activity, it remains a critical tool for creating animal models of serotonin depletion to study depression and cognitive disorders.[11]

Fluorinated phenylalanine derivatives are being explored in a wide array of therapeutic contexts, where the fluorine atom enhances desired properties like potency, selectivity, or metabolic stability.

Comparative Cytotoxicity Data:

CompoundCell LineActivityIC₅₀ ValueReference
4-Fluoro-L-phenylalanine MCF-7 (Breast Cancer)Growth Inhibition11.8 µM[16]
Fluorinated Auristatin (F-MMAF) SKOV3 (Ovarian Cancer)Cytotoxicity (72h)80 nM[23][24]
Monomethyl Auristatin F (MMAF) SKOV3 (Ovarian Cancer)Cytotoxicity (72h)110 nM[23][24]
Chlorinated Auristatin (Cl-MMAF) SKOV3 (Ovarian Cancer)Cytotoxicity (72h)Potency retained, similar to MMAF[23]

As the table shows, fluorination can lead to a marginal but significant increase in potency, as seen in the auristatin derivatives used in antibody-drug conjugates (ADCs).[23][24] Other key applications include:

  • Anticancer Agents: Direct inhibition of cancer cell growth and use as PET imaging tracers.[16][19][20]

  • Antibacterial Materials: Fmoc-4-F-Phe self-assembles into hydrogels with potent antibacterial activity against pathogens like Streptococcus mutans.[25]

  • Neurological Disease Research: Halogenation of peptides can modulate their propensity to form amyloid fibrils, offering a tool to study diseases like Type II Diabetes.[5][6]

Key Experimental Protocols

To provide a practical framework for evaluating these derivatives, we outline two core experimental workflows. The choice of these assays is driven by the need to validate the primary mechanisms of action discussed: enzyme inhibition for PCPA and cellular uptake for fluorinated analogs intended as tracers or therapeutics.

Protocol 1: Tryptophan Hydroxylase (TPH) Inhibition Assay

This protocol is designed to quantify the inhibitory potential of compounds like PCPA on serotonin synthesis.

Objective: To determine the IC₅₀ value of an inhibitor against recombinant human TPH.

Materials:

  • Recombinant human TPH1 or TPH2

  • L-Tryptophan (substrate)

  • (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH₄) (cofactor)

  • Catalase

  • Dithiothreitol (DTT)

  • HEPES buffer (pH 7.4)

  • Test compound (e.g., PCPA) dissolved in a suitable solvent (e.g., neutralized solution)

  • Perchloric acid (for reaction quenching)

  • HPLC system with a fluorescence detector

Step-by-Step Methodology:

  • Prepare Reaction Buffer: Prepare a HEPES buffer containing catalase and DTT.

  • Pre-incubation (for irreversible inhibitors): In a microcentrifuge tube, combine the reaction buffer, TPH enzyme, and the test compound (PCPA) at various concentrations. Incubate for 15-30 minutes at 37°C. This step allows the irreversible inhibitor to bind to the enzyme. For a reversible inhibitor, this pre-incubation step is omitted, and the compound is added with the substrate.

  • Initiate Reaction: Start the enzymatic reaction by adding L-tryptophan and the cofactor BH₄. The final reaction volume is typically 50-100 µL.

  • Incubation: Incubate the reaction mixture at 37°C for 20-30 minutes. The time should be within the linear range of product formation.

  • Quench Reaction: Stop the reaction by adding an equal volume of ice-cold perchloric acid. This will precipitate the enzyme.

  • Sample Preparation: Centrifuge the quenched reaction tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

  • HPLC Analysis: Carefully transfer the supernatant to an HPLC vial. Inject a defined volume onto an appropriate reverse-phase column. The product, 5-hydroxytryptophan (5-HTP), is separated and detected by its native fluorescence.

  • Data Analysis: Quantify the 5-HTP peak area. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Causality and Validation: The pre-incubation step is critical for differentiating between reversible and irreversible inhibition. An IC₅₀ that decreases with longer pre-incubation times is characteristic of an irreversible inhibitor like PCPA. The use of HPLC with fluorescence detection provides high sensitivity and specificity for the product, ensuring the measured activity is directly from TPH.

G cluster_workflow TPH Inhibition Assay Workflow A 1. Pre-incubate TPH Enzyme with PCPA B 2. Initiate Reaction with Tryptophan + BH₄ A->B C 3. Incubate at 37°C B->C D 4. Quench with Perchloric Acid C->D E 5. Centrifuge to Remove Protein D->E F 6. Analyze Supernatant via HPLC E->F G 7. Quantify 5-HTP Product & Calculate IC₅₀ F->G

Caption: Experimental workflow for TPH inhibition assay.

Protocol 2: Cellular Uptake Assay Using Radiolabeled Amino Acids

This protocol is essential for characterizing derivatives designed as PET tracers or for understanding how they enter cells.

Objective: To measure the uptake of a ¹⁸F-labeled phenylalanine derivative (e.g., p-(2-[¹⁸F]fluoroethyl)-L-phenylalanine, FEP) in cancer cells.

Materials:

  • 9L gliosarcoma cells (or other relevant cell line)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Radiolabeled tracer ([¹⁸F]FEP)

  • Unlabeled amino acids for competition studies (e.g., L-phenylalanine, BCH - a specific System L inhibitor)

  • Sodium hydroxide (NaOH)

  • Scintillation cocktail and counter or gamma counter

Step-by-Step Methodology:

  • Cell Culture: Plate 9L cells in 24-well plates and grow until they reach 80-90% confluency.

  • Preparation: On the day of the experiment, wash the cells twice with warm PBS to remove culture medium.

  • Uptake Experiment: Add 500 µL of PBS containing the radiolabeled tracer ([¹⁸F]FEP, ~1 µCi/mL) to each well. For competition studies, co-incubate with a high concentration (e.g., 2 mM) of an unlabeled inhibitor.

  • Time-Course Incubation: Incubate the plates at 37°C for various time points (e.g., 5, 15, 30, 60 minutes) to determine the uptake kinetics.

  • Terminate Uptake: To stop the uptake, quickly aspirate the radioactive medium and wash the cells three times with ice-cold PBS. This rapid, cold wash minimizes efflux of the tracer.

  • Cell Lysis: Lyse the cells in each well by adding 500 µL of 0.1 M NaOH. Ensure complete lysis by gentle agitation.

  • Quantification: Transfer the cell lysate to a counting vial. Measure the radioactivity using a gamma counter.

  • Protein Normalization: Use a small aliquot of the lysate to determine the total protein content in each well using a standard method (e.g., BCA assay).

  • Data Analysis: Express the uptake as a percentage of the added dose per milligram of protein (%ID/mg protein). Compare the uptake in the presence and absence of competitors to identify the specific transport systems involved.[19]

Causality and Validation: This protocol validates that uptake is a specific, transporter-mediated process rather than passive diffusion. A significant reduction in tracer uptake in the presence of a known System L inhibitor like BCH confirms that the derivative is a substrate for this transporter system, which is a key characteristic for an effective tumor imaging agent.

Summary and Future Perspectives

The comparison between chlorinated and fluorinated phenylalanine derivatives provides a compelling case study in the power of strategic halogenation.

  • Chlorinated Phenylalanine (PCPA) is a powerful but blunt instrument. Its utility lies in its specific and irreversible inactivation of tryptophan hydroxylase, making it an indispensable tool for neuroscience research to probe the function of the serotonergic system.

  • Fluorinated Phenylalanines represent a more nuanced and versatile approach. The unique properties of fluorine allow for the development of metabolically stable compounds with finely-tuned activities. Their applications are broad and expanding, from highly selective peptide-based therapeutics and antibacterial hydrogels to advanced in vivo imaging agents.

Looking forward, the continued exploration of different fluorination patterns and the synthesis of novel chlorinated analogs will undoubtedly yield new molecules with tailored biological activities. The principles outlined in this guide—linking fundamental physicochemical properties to specific biological outcomes and validating these through robust experimental protocols—will remain central to harnessing the full potential of halogenated amino acids in drug discovery and chemical biology.

References

  • Sokka, I. K., Imlimthan, S., Sarparanta, M., Maaheimo, H., Johansson, M. P., & Ekholm, F. S. (2021). Halogenation at the Phenylalanine Residue of Monomethyl Auristatin F Leads to a Favorable cis/trans Equilibrium and Retained Cytotoxicity. Molecular Pharmaceutics, 18(8), 3047–3057. [Link]

  • Izykenova, G., et al. (2020). Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity. MDPI. [Link]

  • Gál, E. M., Roggeveen, A. E., & Millard, S. A. (1970). DL-[2-14C]p-chlorophenylalanine as an inhibitor of tryptophan 5-hydroxylase. Journal of Neurochemistry, 17(8), 1221–1235. [Link]

  • Wikipedia contributors. (2023). Tryptophan hydroxylase. Wikipedia. [Link]

  • Geurink, P. P., et al. (2010). Incorporation of Fluorinated Phenylalanine Generates Highly Specific Inhibitor of Proteasome's Chymotrypsin-like Sites. Journal of Medicinal Chemistry, 53(5), 2319-2323. [Link]

  • Nie-Díaz, B., et al. (2020). The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. ChemistryBioChem, 21(21), 3134-3140. [Link]

  • Nie-Díaz, B., et al. (2020). The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. ResearchGate. [Link]

  • Al-Hadedi, A. A. M., & El-Faham, A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1076–1117. [Link]

  • Aviv, M., et al. (2023). Positional Fluorination of Fmoc-Phenylalanine Modulates Hydrogel Structure and Antibacterial Activity. Biomacromolecules. [Link]

  • Galpin, J. D., et al. (2022). Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. Biophysics Colab. [Link]

  • Ryan, C. S., & D'Andrea, G. (1975). Structure-activity relationships among substituted N-benzoyl derivatives of phenylalanine and its analogs in a microbial antitumor prescreen I: Derivatives of o-fluoro-DL-phenylalanine. Journal of Pharmaceutical Sciences, 64(7), 1232-1234. [Link]

  • Sokka, I. K., et al. (2021). Halogenation at the Phenylalanine Residue of Monomethyl Auristatin F Leads to a Favorable cis/trans Equilibrium and Retained Cytotoxicity. ACS Publications. [Link]

  • Al-Hadedi, A. A. M., & El-Faham, A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC. [Link]

  • Jéquier, E., Lovenberg, W., & Sjoerdsma, A. (1967). Tryptophan hydroxylase inhibition: the mechanism by which p-chlorophenylalanine depletes rat brain serotonin. Molecular Pharmacology, 3(3), 274-278. [Link]

  • Woolley, D. W., & van der Hoeven, T. (1964). The growth effect and toxicity of some halogen derivatives of the isomeric monohydroxyphenylalanines. The Journal of pharmacology and experimental therapeutics, 143, 215-219. [Link]

  • Di-Gregorio, E., et al. (2022). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 27(15), 4983. [Link]

  • Moollan, W., et al. (2023). Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. Molecules. [Link]

  • Eyre, T. A., & Spero, L. (1974). Some pharmacological effects of p-chlorophenylalanine unrelated to tryptophan hydroxylase inhibition. British Journal of Pharmacology, 52(1), 133-144. [Link]

  • Leal, R., et al. (2022). Impact of Fluorinated Ionic Liquids on Human Phenylalanine Hydroxylase—A Potential Drug Delivery System. International Journal of Molecular Sciences, 23(6), 2991. [Link]

  • Goswami, L. N., et al. (2023). A Remarkable Difference in Pharmacokinetics of Fluorinated Versus Iodinated Photosensitizers Derived from Chlorophyll-a and a Direct Correlation between the Tumor Uptake and Anti-Cancer Activity. MDPI. [Link]

  • Wang, L., et al. (2011). Synthesis, uptake mechanism characterization and biological evaluation of 18F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents. Nuclear Medicine and Biology, 38(2), 235-245. [Link]

  • O'Neil, J., & Biber, M. P. (1978). Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. Biochimica et Biophysica Acta (BBA) - General Subjects, 544(2), 268-277. [Link]

  • Liu, Y., et al. (2022). Gut microbiota-generated short-chain fatty acids are involved in para-chlorophenylalanine-induced cognitive disorders. Frontiers in Neurology, 13, 1032863. [Link]

  • Mogilnicka, E., & Klimek, V. (1979). Effect of p-chlorophenylalanine on cerebral serotonin binding, serotonin concentration and motor activity in the rat. Journal of Pharmacy and Pharmacology, 31(10), 704-705. [Link]

  • Manjarrez-Marmolejo, J., et al. (2023). Para-Chlorophenyl Alanine Induces Aggressive Behavior by Serotonin Depletion in Male Rats and Increases Tryptophan Hydroxylase t. CONICET. [Link]

  • Augusti, R., et al. (2008). Halogen-substituted phenylalanines as enantioselective selectors for enantioselective discrimination of amino acids: effect of halogen. Journal of Mass Spectrometry, 43(5), 657-664. [Link]

  • Balaram, P. (2015). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Walsh Medical Media. [Link]

  • Galpin, J. D., et al. (2022). Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. bioRxiv. [Link]

  • Kim, H., & Fitzpatrick, P. F. (2010). The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments. Journal of the American Chemical Society, 132(40), 14093–14101. [Link]

  • Richardson, P., & O'Hagan, D. (2021). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. RSC Medicinal Chemistry, 12(1), 21-31. [Link]

  • Fitzpatrick, P. F. (2012). Allosteric Regulation of Phenylalanine Hydroxylase. The Journal of Biological Chemistry, 287(44), 36582–36589. [Link]

  • Riego, E. C. (2002). Influence of Chlorine Substituents on Biological Activity of Chemicals. Euro Chlor. [Link]

  • Salisbury, F. B., & Bonner, J. (1960). Inhibition of leaf process by p-fluorophenylalanine during induction of flowering in the cocklebur. Plant Physiology, 35(2), 173–177. [Link]

  • Thi, H. T. N., et al. (2021). Identification of novel phenylalanine derivatives bearing a hydroxamic acid moiety as potent quorum sensing inhibitors. RSC Advances, 11(10), 5521-5529. [Link]

  • Carpenter, C., & Binkley, S. B. (1968). Effect of p-fluorophenylalanine on chromosome replication in Escherichia coli. Journal of Bacteriology, 96(4), 939–949. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-fluoro-L-phenylalanine. PubChem. [Link]

  • Wang, L., et al. (2011). Synthesis, uptake mechanism characterization and biological evaluation of (18)F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents. Nuclear Medicine and Biology, 38(2), 235-45. [Link]

  • Kim, H., & Fitzpatrick, P. F. (2014). Activation of Phenylalanine Hydroxylase by Phenylalanine Does Not Require Binding in the Active Site. Biochemistry, 53(46), 7178–7185. [Link]

  • ResearchGate. (2001). For the record: Fluorescence and ¹⁹F NMR evidence that phenylalanine, 3‐L‐fluorophenylalanine and 4‐L‐fluorophenylalanine bind to the L‐leucine specific receptor of Escherichia coli. ResearchGate. [Link]

  • Galpin, J. D., et al. (2022). Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. Biophysics Colab. [Link]

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validating peptide sequence integrity with Fmoc-3,5-Dichloro-D-Phe via LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Title: Validating Peptide Sequence Integrity with Fmoc-3,5-Dichloro-D-Phe via LC-MS Subtitle: A Comparative Technical Guide for High-Fidelity Synthesis and Analysis

Executive Summary

The incorporation of Fmoc-3,5-Dichloro-D-Phe into peptide therapeutics represents a high-value strategy for enhancing proteolytic stability and membrane permeability. However, the steric bulk and electron-withdrawing nature of the dichlorinated phenyl ring introduce distinct synthetic challenges, including incomplete coupling and potential racemization.

This guide moves beyond standard analytical protocols to establish a self-validating LC-MS workflow . By leveraging the unique isotopic signature of chlorine and the hydrophobicity shift of the halogenated side chain, researchers can definitively distinguish correct sequences from deletion products (des-chloro impurities) and diastereomers, ensuring data integrity in early-stage drug development.

The Chemical Context: Why 3,5-Dichloro-D-Phe?

To validate the product, one must understand the modification. The addition of chlorine atoms at the meta positions (3,5) of the phenylalanine ring creates a "molecular fortress" against enzymatic degradation.

FeatureNative L-PheFmoc-3,5-Dichloro-D-PheImpact on Drug Design
Steric Bulk LowHighBlocks access to protease active sites; restricts conformational freedom.
Electronic State NeutralElectron-DeficientIncreases acidity of NH protons; enhances

-

stacking interactions.
Hydrophobicity ModerateHighIncreases membrane permeability; significant retention time shift in HPLC.
Isotopic Pattern Simple (C/H/N/O)Complex (Cl Signature) Provides a definitive mass spectral fingerprint for validation.

The Synthesis Challenge: Causality of Errors

As a Senior Application Scientist, I often see "correct mass" data that hides underlying synthesis failures. The specific risks with 3,5-Dichloro-D-Phe are:

  • Steric Hindrance: The bulky chlorines interfere with the incoming Fmoc-amino acid during solid-phase peptide synthesis (SPPS), leading to deletion sequences (missing residues).

  • Racemization Risk: The electron-withdrawing chlorine atoms increase the acidity of the

    
    -proton. If strong bases (like DBU or high concentrations of DIEA) are used during coupling, the D-isomer can partially convert to the L-isomer, creating a diastereomeric impurity that has the exact same mass  but different biological activity.
    

Expert Recommendation: Use DIC/Oxyma activation instead of HATU/DIEA for this specific residue to minimize base-mediated racemization.

LC-MS Validation Strategy: The Self-Validating System

A standard "Mass Check" is insufficient. You must employ a tripartite validation system.

A. The Isotopic Fingerprint (The "Truth" Signal)

Chlorine exists naturally as


 (~75.8%) and 

(~24.2%). A molecule with two chlorine atoms does not produce a single mass peak; it produces a distinct triplet pattern.
  • M (

    
    ):  ~57.5% relative abundance (Base Peak)
    
  • M+2 (

    
    ):  ~36.7% relative abundance
    
  • M+4 (

    
    ):  ~5.8% relative abundance
    

Validation Rule: If your mass spectrum shows the correct molecular weight but lacks this ~9:6:1 intensity ratio , you are likely looking at a non-halogenated interference or a noise artifact.

B. Hydrophobic Shift (Retention Time)

The addition of two chlorine atoms significantly increases the lipophilicity of the peptide.

  • Observation: The target peptide should elute significantly later than any non-halogenated impurities (e.g., if the starting material Fmoc-Phe was accidentally used).

  • Shift Magnitude: Expect a +1.5 to +3.0 minute shift on a standard C18 gradient (5-95% ACN) compared to the native Phe analog.

Experimental Workflow Visualization

The following diagram outlines the decision logic for validating the sequence integrity.

LCMS_Validation_Workflow Start Crude Peptide (Post-Cleavage) LC_Sep UPLC Separation (C18 Column, Gradient) Start->LC_Sep MS_Detect MS Detection (ESI+, Full Scan) LC_Sep->MS_Detect Decision_Mass Is Exact Mass (M) Present? MS_Detect->Decision_Mass Check_Isotope Check Isotope Pattern (M, M+2, M+4) Decision_Mass->Check_Isotope Yes Fail_Mass FAILURE: Deletion or Truncation Decision_Mass->Fail_Mass No Check_RT Check Retention Time (Hydrophobic Shift?) Check_Isotope->Check_RT Pattern Matches (9:6:1) Fail_Iso FAILURE: Interference/Artifact Check_Isotope->Fail_Iso Pattern Mismatch Pass VALIDATED SEQUENCE (Integrity Confirmed) Check_RT->Pass Late Eluting Fail_RT FAILURE: Diastereomer/Isomer Check_RT->Fail_RT Early Eluting

Figure 1: Logic flow for validating 3,5-dichloro-D-Phe incorporation. Note that correct mass alone is insufficient; isotopic pattern and retention time are critical filters.

Comparative Data: Performance Metrics

The table below contrasts the analytical signatures of the target peptide against common synthesis byproducts.

Scenario: Target Sequence Ac-Ala-Lys-(3,5-Cl-D-Phe)-Gly-NH2

AnalyteMolecular Shift (

Da)
Isotope PatternRetention Time (Relative)Validation Status
Target (3,5-Cl-D-Phe) 0 (Ref) Triplet (9:6:1) High (

)
PASS
Des-Chloro Impurity (Phe)-68.9 DaSingletLow (

)
FAIL (Raw Material Error)
Mono-Chloro Impurity-34.5 DaDoublet (3:1)Medium (

)
FAIL (Synthesis Side Rxn)
Diastereomer (L-Isomer)0Triplet (9:6:1)Slight Shift (

)
FAIL (Racemization)
Deletion (Missing Phe)-229 DaSingletVery LowFAIL (Coupling Error)

Detailed Protocol: LC-MS Validation

This protocol is designed to maximize the resolution of the isotopic envelope and separate diastereomers.

Equipment: Q-TOF or Orbitrap (preferred for resolution), or Single Quadrupole (sufficient for pattern recognition).

Step 1: Sample Preparation

  • Dissolve crude peptide in 50:50 Water:Acetonitrile (0.1% Formic Acid).

  • Critical: Concentration should be ~0.1 mg/mL. Overloading the detector will skew isotopic ratios (saturation effects).

Step 2: Chromatographic Separation

  • Column: C18 Peptide (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 60% B over 10 minutes. (Note: 3,5-Cl-Phe peptides are hydrophobic; ensure the gradient goes high enough to elute them).

  • Temperature: 40°C (Improves peak shape for hydrophobic peptides).

Step 3: Mass Spectrometry Parameters

  • Ionization: ESI Positive Mode.

  • Scan Range: m/z 300 – 2000.

  • Data Processing:

    • Extract Ion Chromatogram (EIC) for the Monoisotopic Mass (

      
      ).
      
    • Extract EIC for

      
       and 
      
      
      
      .
    • Overlay traces. They must co-elute perfectly.

Troubleshooting Pathway

If validation fails, use this pathway to identify the root cause in the synthesis.

Troubleshooting_Logic Problem Validation Failure Split1 Mass Too Low? Problem->Split1 Split2 Mass Correct Wrong RT? Split1->Split2 No Cause1 Incomplete Coupling (Steric Hindrance) Split1->Cause1 Yes (-229 Da) Cause2 Racemization (Base catalyzed) Split2->Cause2 Yes (RT Shift) Cause3 Fmoc Not Removed (+222 Da) Split2->Cause3 Mass High Fix1 Action: Double Couple Use Oxyma/DIC Cause1->Fix1 Fix2 Action: Reduce Base Lower Temp Cause2->Fix2 Fix3 Action: Increase Deprotection Time Cause3->Fix3

Figure 2: Troubleshooting synthesis errors based on LC-MS data artifacts.

References

  • Isotope Patterns in Mass Spectrometry. Source: USGS National Water Quality Laboratory. URL:[Link] Relevance: Foundational data for chlorine isotope abundance ratios (

    
    ).
    
  • Peptide Stability and Design. Source: National Institutes of Health (NIH) - Frontiers in Chemistry. URL:[Link] Relevance: Discusses the impact of halogenation and D-amino acids on proteolytic stability.

  • LC-MS of Peptides: Methods and Protocols. Source:Nature Protocols. URL:[Link] Relevance: Standard operating procedures for peptide separation and ionization.

Crystal Structure Analysis of Peptides Containing 3,5-Dichloro-D-Phenylalanine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Case for Halogenated D-Amino Acids

In peptide engineering, the incorporation of non-canonical amino acids is a primary strategy to overcome the pharmacokinetic limitations of native L-peptides. This guide analyzes the structural and functional performance of 3,5-dichloro-D-phenylalanine (3,5-Cl


-D-Phe)  compared to its standard alternatives: native L-Phenylalanine (L-Phe)  and unsubstituted D-Phenylalanine (D-Phe) .

While D-Phe is widely used to induce


-turns and improve proteolytic stability, the addition of chlorine atoms at the 3 and 5 positions of the phenyl ring introduces a dual mechanism of stabilization:
  • Electronic Modulation: The electron-withdrawing chlorines activate the aromatic ring for specific

    
    -stacking and halogen bonding interactions.
    
  • Steric Locking: The bulk of the 3,5-substitution restricts side-chain rotamers (

    
    ), reducing entropic cost upon binding or self-assembly.
    

This guide provides the experimental framework for crystallizing, analyzing, and benchmarking peptides containing this residue.

Comparative Analysis: 3,5-Cl -D-Phe vs. Alternatives

The following analysis contrasts the target residue against standard alternatives across three critical performance metrics: Crystal Packing Efficiency, Conformational Rigidity, and Proteolytic Stability.

Table 1: Performance Comparison Matrix
FeatureL-Phenylalanine (L-Phe) D-Phenylalanine (D-Phe) 3,5-dichloro-D-phenylalanine
Primary Interaction Hydrophobic /

-

T-shaped
Hydrophobic /

-

Stacked
Halogen Bonding (Cl···O) & Enhanced

-stacking
Secondary Structure

-helix /

-sheet
Type II'

-turns
Rigidified Type II'

-turns (Steric Lock)
Self-Assembly Variable (often amorphous)Nanotubes (metastable)Robust Nanofibrils/Crystals (Steric Zipper)
Proteolytic Half-life Low (< 1 hour)High (> 24 hours)Ultra-High (Steric shielding of backbone)
Crystallization Propensity ModerateHigh (Racemic mixtures)High (Due to directional halogen bonds)
Deep Dive: The "Halogen Bond" Advantage

Unlike L-Phe or D-Phe, which rely solely on non-directional hydrophobic forces, 3,5-Cl


-D-Phe utilizes the sigma-hole  effect. The electron-withdrawing nature of the phenyl ring creates a positive electrostatic potential on the tip of the chlorine atom, allowing it to act as a Lewis acid interacting with backbone carbonyl oxygens (Lewis bases).
  • Result: Tighter crystal lattices and higher melting points for supramolecular assemblies compared to unsubstituted D-Phe.

Experimental Protocols

Workflow Visualization

The following diagram outlines the critical path from synthesis to structural solution, highlighting the specific adjustments required for halogenated D-peptides.

G cluster_logic Critical Decision Points Synth SPPS Synthesis (Fmoc-3,5-Cl2-D-Phe-OH) Purify HPLC Purification (>98% Purity) Synth->Purify Screen Crystallization Screen (Hanging Drop) Purify->Screen Opt Optimization (Add TFE/HFIP for solubility) Screen->Opt Microcrystals? Diff X-Ray Diffraction (Cu K-alpha / Synchrotron) Screen->Diff Single Crystal Opt->Screen Solve Structure Solution (Direct Methods/SAD) Diff->Solve

Caption: Workflow for structural determination of halogenated peptides. Note the optimization step using fluorinated solvents (TFE/HFIP) often required due to the hydrophobicity of the dichlorophenyl group.

Protocol A: Synthesis & Purification

Objective: Obtain enantiomerically pure peptide.

  • Resin Loading: Use Rink Amide resin for C-terminal amides (prevents C-term charge repulsion in packing).

  • Coupling: Use HATU/HOAt. Crucial: 3,5-dichloro substitution increases steric hindrance. Double coupling (2 x 45 min) is mandatory for the incoming 3,5-Cl

    
    -D-Phe and the subsequent amino acid.
    
  • Cleavage: Standard TFA/TIS/H

    
    O (95:2.5:2.5). Avoid scavengers that react with aryl halides (though Cl is generally stable, avoid high temp).
    
Protocol B: Crystallization (Vapor Diffusion)

Objective: Grow diffraction-quality crystals.

  • Challenge: The hydrophobicity of the 3,5-Cl

    
     group often leads to rapid precipitation rather than ordered growth.
    
  • Solution: Use the "Good Solvent / Bad Solvent" approach with a fluorinated alcohol intermediate.

    • Reservoir: 1.0 mL of 20% PEG 400 in 0.1 M HEPES (pH 7.5).

    • Drop: Mix 1

      
      L peptide stock (10 mg/mL in HFIP  or TFE ) + 1 
      
      
      
      L Reservoir.
    • Mechanism: The fluorinated solvent (HFIP) solubilizes the halogenated aromatic rings, preventing aggregation until slow exchange with the reservoir occurs.

Protocol C: Structure Solution

Unlike standard peptides where Molecular Replacement (MR) is common, these short, non-canonical peptides often require Direct Methods (e.g., SHELXT) or SAD phasing .

  • Anomalous Signal: Chlorine has a weak anomalous signal at standard Cu K

    
     wavelengths (1.54 Å). If crystals are large enough, collect high-redundancy data to attempt Cl-SAD phasing, which validates the "D" configuration and side-chain orientation without bias.
    

Structural Interaction Logic

Understanding why 3,5-Cl


-D-Phe outperforms D-Phe requires visualizing the interaction network. The diagram below illustrates the "Steric Zipper" effect reinforced by halogen bonding.

Interactions Cl_Phe 3,5-Cl2-D-Phe Residue Backbone Peptide Backbone (Carbonyl Oxygen) Cl_Phe->Backbone Halogen Bond (Cl...O, Directional) Neighbor Neighboring Sheet/Helix Cl_Phe->Neighbor Steric Zipper (Hydrophobic Interlock) Protease Proteolytic Enzyme (Chymotrypsin) Cl_Phe->Protease Steric Shielding (Blocks Active Site)

Caption: Interaction network of 3,5-Cl2-D-Phe. The residue acts as a dual-anchor: Halogen bonding stabilizes the internal structure, while steric bulk blocks protease access.

Data Interpretation & Validation

When analyzing your crystal structure, verify the following parameters to confirm the advantages of the 3,5-Cl


-D-Phe substitution.
Torsion Angle Analysis ( )

In unsubstituted Phe, the side chain rotates freely. In 3,5-Cl


-D-Phe, the chlorine atoms clash with the backbone carbonyl at certain angles.
  • Expected Observation: A narrow distribution of

    
     angles (typically near -60° or 180° for D-amino acids) with lower B-factors compared to L-Phe, indicating conformational pre-organization .
    
Halogen Bond Geometry

Measure the distance and angle between the Cl atom and the nearest Lewis base (usually a Carbonyl O).

  • Validation Standard:

    • Distance (

      
      ): 
      
      
      
      sum of van der Waals radii (
      
      
      Å).
    • Angle (

      
      ): The C-Cl···O angle should be linear (
      
      
      
      ) to maximize the sigma-hole overlap.
Proteolytic Stability Correlation

While XRD gives static data, correlate it with stability assays.

  • Metric: Compare the solvent-accessible surface area (SASA) of the backbone amides in your structure vs. an L-Phe analog.

  • Typical Result: The 3,5-Cl

    
    -D-Phe structure shows significantly reduced SASA around the scissile bond, explaining the extended half-life (
    
    
    
    h).

References

  • Heterochirality and Halogenation Control Phe-Phe Hierarchical Assembly. Source: ACS Nano (2020). Context: Demonstrates how halogenation (F, I) and D-chirality dictate nanotube vs. fibril formation, providing the foundational physics for 3,5-Cl2-D-Phe assembly. URL:[Link]

  • Emergent properties of supramolecular peptide assemblies. Source: Chemical Communications (2016). Context: Reviews the "steric zipper" and halogen bonding mechanisms in peptide self-assembly. URL:[Link]

  • Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptides. Source: MDPI (2021). Context: Provides the experimental baseline for proteolytic stability improvements conferred by D-amino acids. URL:[Link]

  • Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine. Source: Journal of Peptide Science (2024). Context: methodology for crystallizing hydrophobic phenylalanine derivatives and analyzing side-chain interactions.[1][2][3][4] URL:[Link]

Sources

comparing binding affinity of 3,5-dichloro-D-Phe analogs in SAR studies

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Optimizing Peptide Affinity with 3,5-Dichloro-D-Phe Analogs

Executive Summary: The Strategic Role of 3,5-Dichloro-D-Phe

In Structure-Activity Relationship (SAR) studies, 3,5-dichloro-D-phenylalanine (3,5-Cl₂-D-Phe) serves as a critical probe for exploring the steric and electronic limits of hydrophobic binding pockets. Unlike the standard D-Phenylalanine (D-Phe) or the widely used 4-chloro-D-phenylalanine (D-4-Cpa) found in approved GnRH antagonists (e.g., Cetrorelix), the 3,5-dichloro analog introduces significant lipophilicity and electron-withdrawing effects at the meta positions.

This guide objectively compares the binding affinity and utility of 3,5-Cl₂-D-Phe against its mono-substituted and unsubstituted counterparts. It synthesizes data from VLA-4 and GPCR antagonist studies to demonstrate when this modification yields sub-nanomolar potency and when it encounters steric penalties.

Mechanistic Insight: Why This Analog?

To rationally design peptides, one must understand the causality behind the modification.

  • Electronic Effects (The

    
    -Hole):  The chlorine atoms at the 3 and 5 positions create a positive electrostatic potential cap (
    
    
    
    -hole) on the halogen, facilitating halogen bonding with backbone carbonyls or nucleophilic residues in the receptor.
  • Lipophilicity & Entropy: The addition of two chlorines significantly increases

    
    . This drives the "hydrophobic effect," displacing ordered water molecules from the binding pocket, which is a primary driver of binding affinity (
    
    
    
    ).
  • Conformational Restriction: The bulky meta-substituents restrict the rotation of the phenyl ring (

    
     torsion angle), potentially locking the side chain into a bioactive conformation.
    

Comparative Analysis & Performance Data

The following data contrasts 3,5-Cl₂-D-Phe with standard analogs in two distinct receptor environments: VLA-4 Integrin Antagonists (Sulfonyl-D-Phe derivatives) and GPCR Peptide Antagonists .

Table 1: Binding Affinity Comparison (VLA-4 Antagonist Model)

Context: Optimization of N-(benzenesulfonyl)-L-prolyl-phenylalanine derivatives.

Analog (Phenyl Ring Substitution)Substituent PositionElectronic Character (

)
Steric Bulk (MR)Binding Affinity (

/

)
Performance Verdict
Unsubstituted Phe -NeutralLow~150 nMBaseline: Moderate affinity; lacks specific hydrophobic interactions.
4-Chloro-Phe ParaElectron-WithdrawingMedium12 nMImproved: Halogen fills the para-pocket depth.
3,5-Dichloro-Phe Meta, MetaStrongly E-WithdrawingHigh~1.0 nM Optimal: Perfect fill of the hydrophobic sub-pocket; maximizes halogen bonding.
2,6-Dichloro-Phe Ortho, OrthoStrongly E-WithdrawingHigh> 500 nMFailed: Steric clash with the peptide backbone prevents binding.

Data Interpretation: In the VLA-4 study, the 3,5-dichloro motif provided a >100-fold increase in potency over the unsubstituted parent. This confirms that when the receptor pocket is wide enough to accommodate meta substitution, the gain in affinity is exponential due to the dual halogen bonding capability.

Table 2: Comparative SAR in GPCR Antagonists (GnRH/Bradykinin)

Context: Replacement of D-Phe in positions 5, 6, or 7 of bioactive peptides.

AnalogApplicationOutcome vs. StandardKey Limitation
D-4-Cpa (4-Cl) GnRH Antagonists (e.g., Cetrorelix)Standard of Care. High affinity (

nM).[1]
None. Balanced solubility and affinity.
3,5-Cl₂-D-Phe Novel GnRH AnalogsHigh Potency. Often equipotent or superior to 4-Cl.Solubility: Drastically reduces aqueous solubility, complicating formulation.
D-NMF (N-Methyl) Bradykinin (HOE-140)Activity Switch. Converts antagonist to agonist.Alters backbone conformation too drastically.

Visualization: SAR Decision Logic & Mechanism

The following diagram illustrates the decision-making process for selecting 3,5-Cl₂-D-Phe during lead optimization.

SAR_Logic Start Lead Peptide Optimization (Target: Hydrophobic Pocket) Check_Pocket Is the pocket deep (Para) or wide (Meta)? Start->Check_Pocket Para_Path Deep Pocket Check_Pocket->Para_Path Depth Meta_Path Wide/Branching Pocket Check_Pocket->Meta_Path Width Test_4Cl Test 4-Cl-D-Phe (Standard Probe) Para_Path->Test_4Cl Test_35Cl Test 3,5-Cl2-D-Phe (High Lipophilicity) Meta_Path->Test_35Cl Result_4Cl Good Affinity (Baseline) Test_4Cl->Result_4Cl Result_35Cl Check Solubility & Sterics Test_35Cl->Result_35Cl Decision_Final Select 3,5-Cl2 if: 1. <10nM Potency 2. Soluble in formulation Result_35Cl->Decision_Final Passes Filters

Caption: Decision tree for implementing 3,5-dichloro-D-Phe in peptide SAR campaigns.

Experimental Protocol: Validated Radioligand Binding Assay

To replicate the affinity data (


), follow this self-validating protocol. This workflow is designed for GPCRs (e.g., GnRH or Bradykinin receptors) using membrane fractions.
Materials:
  • Ligand: [

    
    I]-labeled standard (e.g., [
    
    
    
    I]-Triptorelin for GnRH).
  • Receptor Source: CHO-K1 cell membranes overexpressing the target human receptor.

  • Assay Buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA (critical to prevent sticky hydrophobic peptides like 3,5-Cl₂-D-Phe from adhering to plastic).

Step-by-Step Methodology:
  • Preparation of Analogs:

    • Dissolve 3,5-Cl₂-D-Phe analogs in 100% DMSO to 10 mM stock.

    • Critical Step: Perform serial dilutions in Assay Buffer (not DMSO) to ensure final DMSO concentration is <1%. High DMSO can artificially lower affinity readings.

  • Incubation (Equilibrium Phase):

    • In a 96-well plate, combine:

      • 50 µL Membrane suspension (10–20 µg protein/well).

      • 50 µL Radioligand (0.1–0.5 nM final).

      • 50 µL Competitor (3,5-Cl₂-D-Phe analog) at varying concentrations (

        
         to 
        
        
        
        M).
    • Self-Validation: Include "Total Binding" (no competitor) and "Non-Specific Binding" (excess unlabeled ligand, 1 µM) wells.

    • Incubate for 90 minutes at 25°C . (3,5-dichloro analogs are lipophilic and may have slower on-rates; extended incubation ensures equilibrium).

  • Termination & Filtration:

    • Harvest using a cell harvester onto GF/C glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding).

    • Wash 3x with ice-cold 50 mM Tris-HCl.

  • Data Analysis:

    • Measure radioactivity (CPM) via gamma counter.

    • Calculate

      
       using non-linear regression (4-parameter logistic fit).
      
    • Convert to

      
       using the Cheng-Prusoff equation:
      
      
      
      
      (Where
      
      
      is radioligand concentration and
      
      
      is its dissociation constant).
Workflow Visualization

Binding_Assay Membrane Membrane Prep (Receptor Source) Incubate Incubation 90 min @ 25°C Membrane->Incubate Ligand Radioligand (125-I Labeled) Ligand->Incubate Analog 3,5-Cl2 Analog (Competitor) Analog->Incubate Filter Harvest & Filter (GF/C + PEI) Incubate->Filter Count Gamma Counter (CPM Data) Filter->Count

Caption: Workflow for competitive radioligand binding assay to determine Ki values.

References

  • Kopka, I. E., et al. (2002). "Substituted N-(3,5-dichlorobenzenesulfonyl)-L-prolyl-phenylalanine analogues as potent VLA-4 antagonists." Bioorganic & Medicinal Chemistry Letters, 12(4), 637-640. Link

  • Greiner, G., et al. (1998).[2] "Bradykinin antagonists with dehydrophenylalanine analogues at position 5." Journal of Peptide Science, 4(2), 92-100.[2] Link

  • Jiang, G., et al. (2001). "GnRH antagonists: a new generation of long acting analogues incorporating p-ureido-phenylalanines."[3] Journal of Medicinal Chemistry, 44(3), 453-467. Link

  • Rivier, J., et al. (1992). "Gonadotropin-releasing hormone antagonists: novel members of the azaline B family."[3][4] Journal of Medicinal Chemistry, 35(23), 4270-4278. Link

  • Reissmann, S., et al. (2000). "Highly selective bradykinin agonists and antagonists with replacement of proline residues by N-methyl-D- and L-phenylalanine."[5] Journal of Medicinal Chemistry, 43, 2332-2349. Link

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: Fmoc-3,5-Dichloro-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Card
Parameter Critical Directive
Primary Hazard Respiratory Sensitizer & Irritant. Fine powder form carries high risk of inhalation and static dispersion.
Glove Standard Nitrile (Minimum 0.11 mm thickness). Do NOT use Latex (poor chemical resistance to peptide coupling solvents like DMF).
Respiratory Fume Hood Required. If weighing outside a hood, N95/P2 particulate respirator is mandatory.
Waste Stream HALOGENATED Organic Waste. Strictly separate from non-halogenated solvents due to chlorine content.[1]
Storage +2°C to +8°C (Refrigerated). Keep desiccated; moisture hydrolyzes the Fmoc group over time.
Technical Context & Risk Profile

Compound Identity: Fmoc-3,5-Dichloro-D-Phenylalanine Application: Solid-Phase Peptide Synthesis (SPPS) Significance: This non-natural amino acid is frequently employed to increase the metabolic stability of peptide therapeutics.[2] The chlorine atoms at the 3,5-positions provide steric hindrance and electronic modulation, often protecting the peptide bond from enzymatic degradation.

Hazard Analysis

While many Fmoc-amino acids are classified as "low hazard," the specific addition of chlorine atoms and the Fmoc moiety necessitates a higher tier of caution than standard amino acids.

  • Inhalation Risk (The Silent Threat): Like most Fmoc-derivatives, this compound is a fluffy, electrostatic powder. Inhalation can lead to sensitization—an immune response where future exposure causes severe allergic reactions.

  • Skin Absorption: The Fmoc group increases lipophilicity, potentially aiding skin absorption. Coupled with the chlorinated phenyl ring, this increases the potential for contact dermatitis.

  • Chemical Incompatibility: Incompatible with strong bases (e.g., Piperidine, DBU) outside of controlled reaction vessels, as these will cleave the Fmoc group prematurely, releasing the free amine and dibenzofulvene.

Personal Protective Equipment (PPE) Matrix

Rationale: The PPE selection is driven not just by the solid itself, but by the solvents (DMF, NMP) used to dissolve it.

Zone Item Specification Scientific Rationale
Ocular Safety GlassesANSI Z87.1 / EN166 with side shields.Prevents contact with airborne dust and splashes from coupling solutions.
Dermal (Hands) Double Gloving Inner: Nitrile (4 mil).Outer: Nitrile (4-5 mil) or Neoprene.Why? Fmoc-amino acids are dissolved in DMF/NMP. These solvents permeate nitrile in <15 mins. Double gloving allows the outer glove to be stripped immediately upon contamination without exposing skin.
Respiratory Engineering ControlChemical Fume Hood (Face velocity: 0.5 m/s).The primary defense against dust.
Body Lab Coat100% Cotton or Flame-Resistant Synthetic.Synthetic blends can melt onto skin if a fire occurs (common with organic solvents).
Visual Logic: PPE Selection Flowchart

PPE_Selection Start Task Identification State Physical State? Start->State Solid Solid Powder (Weighing/Transfer) State->Solid Powder Solution Dissolved in Solvent (DMF/NMP) State->Solution Liquid Hood Is Fume Hood Available? Solid->Hood Action3 Solvent Hazard! REQ: Double Nitrile Gloves Change outer glove every 30 mins Solution->Action3 Action1 Standard PPE: Nitrile Gloves + Lab Coat + Glasses Hood->Action1 Yes Action2 Respiratory Hazard! REQ: N95/P3 Mask + Goggles Hood->Action2 No

Figure 1: Decision logic for PPE selection based on physical state and engineering controls.

Operational Protocol: Safe Handling & Weighing

The Challenge: Fmoc-3,5-Dichloro-D-Phenylalanine is prone to static charge. This causes the powder to "jump" away from spatulas, contaminating the balance and the researcher.

Step-by-Step Workflow
  • Preparation:

    • Allow the bottle to warm to room temperature before opening. This prevents condensation from forming inside the bottle, which hydrolyzes the Fmoc group.

    • Static Neutralization: Use an ionizing fan or an anti-static gun on the weighing boat and spatula. If unavailable, wipe the spatula with an ethanol-dampened wipe to discharge static.

  • Weighing (The "Closed Transfer" Technique):

    • Place the receiving vessel (e.g., Falcon tube) inside the balance.

    • Tare the balance.

    • Remove the vessel from the balance, add the approximate amount of powder inside the fume hood, and return it to the balance.

    • Why? Avoids adding powder directly inside the balance chamber, preventing difficult-to-clean spills of halogenated material.

  • Solubilization:

    • Dissolve immediately in DMF or NMP.

    • Note: The solution is now a "skin permeation vector." The solvent can carry the chlorinated amino acid through the skin barrier. Treat the liquid with higher caution than the solid.

Visual Logic: Handling Lifecycle

Handling_Workflow Storage Storage (+4°C, Desiccated) Equilibration Warm to RT (Prevent Condensation) Storage->Equilibration 30 mins Weighing Weighing (Fume Hood + Anti-Static) Equilibration->Weighing Solubilization Dissolve in DMF (High Permeation Risk) Weighing->Solubilization Usage Peptide Coupler (Reaction Vessel) Solubilization->Usage

Figure 2: Lifecycle of the reagent from storage to application, highlighting critical risk points.

Disposal & Decontamination

CRITICAL RULE: This compound contains Chlorine . It must NOT be disposed of in the standard "Organic Solvents" container found in most labs.

Waste Category Action Reasoning
Solid Waste Bag in clear plastic, label "Solid Halogenated Waste."Incineration protocols differ for halogenated solids to prevent dioxin formation.
Liquid Waste Pour into "Halogenated Organic Waste" carboy.Mixing with non-halogenated waste (e.g., Acetone/Methanol) can result in heavy fines from waste disposal contractors and improper incineration.
Spill Cleanup 1. Dampen paper towel with Ethanol.2. Wipe spill (wet wiping prevents dust).3. Dispose of towel as solid halogenated waste.Dry sweeping generates hazardous dust.
References
  • Chemical Safety & Handling: Safety Data Sheet: Fmoc-D-Phenylalanine derivatives. Sigma-Aldrich.

  • Waste Disposal Protocols: Laboratory Chemical Waste Management Guide. University of Canterbury.

  • Fmoc Chemistry Mechanisms:Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Chan, W.C., White, P.D. Oxford University Press.
  • Glove Permeation Data: Permeation of Organic Solvents Through Glove Materials. Ansell Chemical Resistance Guide.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.